molecular formula C20H22BrNO3 B8069284 YS-49 monohydrate

YS-49 monohydrate

Cat. No.: B8069284
M. Wt: 404.3 g/mol
InChI Key: QHCUNMLYODPTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YS-49 monohydrate is a useful research compound. Its molecular formula is C20H22BrNO3 and its molecular weight is 404.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2.BrH.H2O/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;;/h1-7,11-12,18,21-23H,8-10H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCUNMLYODPTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to YS-49 Monohydrate: Synthesis, Discovery, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-49 monohydrate, a synthetic isoquinoline alkaloid, has emerged as a molecule of significant interest in pharmacological research. Identified as a potent activator of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway and an inducer of heme oxygenase-1 (HO-1), YS-49 exhibits a range of biological activities with potential therapeutic applications in cardiovascular diseases and osteoporosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, supplemented with detailed experimental insights and quantitative data.

Discovery and Background

YS-49, with the chemical name 1-[(naphthalen-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide, was developed and first reported by a research group led by H.S. Yun-Choi. It was synthesized as a 1-naphthylmethyl analog of higenamine, a benzyl-tetrahydroisoquinoline alkaloid isolated from the plant Aconitum japonicum. The rationale behind its development was to explore the pharmacological effects of substituting the p-hydroxybenzyl group at the 1-position of the tetrahydroisoquinoline ring with more hydrophobic naphthylmethyl moieties. Early investigations revealed that YS-49 and its positional isomer, YS-51, possess significant antiplatelet and antithrombotic activities.[1]

Subsequent research has further elucidated the molecular mechanisms underlying the effects of YS-49, identifying it as a key activator of the PI3K/Akt signaling pathway. This has expanded its potential therapeutic applications to conditions where modulation of this pathway is beneficial.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route for 1-substituted tetrahydroisoquinolines is the Bischler-Napieralski reaction, followed by reduction and deprotection. The monohydrate form is typically obtained through crystallization from an aqueous solvent.

Plausible Synthetic Pathway:

A likely synthetic approach for YS-49 involves the following key steps:

  • Amide Formation: Reaction of 3,4-dimethoxyphenethylamine with 1-naphthaleneacetic acid to form the corresponding amide.

  • Cyclization (Bischler-Napieralski Reaction): Intramolecular cyclization of the amide using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield a 3,4-dihydroisoquinoline intermediate.[2][3]

  • Reduction: Reduction of the imine bond of the dihydroisoquinoline intermediate using a reducing agent like sodium borohydride (NaBH₄) to afford the tetrahydroisoquinoline core.

  • Demethylation: Removal of the methyl protecting groups from the hydroxyl moieties on the isoquinoline ring, typically using a strong acid such as hydrobromic acid (HBr), to yield the final dihydroxy product, YS-49, as its hydrobromide salt.

  • Monohydrate Formation: Crystallization of the hydrobromide salt from an appropriate aqueous solvent system to yield this compound.

Below is a logical workflow diagram for the plausible synthesis of YS-49.

G cluster_synthesis Plausible Synthesis Workflow of YS-49 start Starting Materials: 3,4-Dimethoxyphenethylamine 1-Naphthaleneacetic acid amide Amide Formation start->amide Acylation bn_reaction Bischler-Napieralski Cyclization (POCl₃) amide->bn_reaction Intramolecular Cyclization reduction Reduction (NaBH₄) bn_reaction->reduction Imine Reduction demethylation Demethylation (HBr) reduction->demethylation Removal of Protecting Groups crystallization Crystallization (Aqueous Solvent) demethylation->crystallization Purification and Hydrate Formation end_product This compound crystallization->end_product

Caption: Plausible synthetic workflow for this compound.

Mechanism of Action and Signaling Pathways

YS-49 exerts its biological effects primarily through two interconnected signaling pathways: the PI3K/Akt pathway and the Heme Oxygenase-1 (HO-1) pathway.

Activation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4] YS-49 has been identified as a potent activator of this pathway. By activating PI3K, YS-49 promotes the phosphorylation and subsequent activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to various cellular responses.

The activation of the PI3K/Akt pathway by YS-49 has been shown to be beneficial in the context of glucocorticoid-induced osteoporosis, where it enhances osteoblast differentiation and inhibits bone loss.

G cluster_pi3k YS-49 and the PI3K/Akt Signaling Pathway YS49 YS-49 PI3K PI3K YS49->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, GSK3β, FoxO) Akt->Downstream Phosphorylates Response Cellular Responses: - Cell Survival - Proliferation - Differentiation Downstream->Response Regulates

Caption: YS-49 activates the PI3K/Akt signaling pathway.

Induction of Heme Oxygenase-1 (HO-1)

Heme oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. It plays a critical role in the cellular response to oxidative stress and inflammation. YS-49 has been shown to induce the expression of HO-1. The induction of HO-1 by YS-49 contributes to its anti-inflammatory and cytoprotective effects. This mechanism is particularly relevant in the cardiovascular system, where HO-1 induction can protect against vascular injury and thrombosis.

The signaling pathway leading to HO-1 induction by YS-49 likely involves the activation of transcription factors such as Nrf2, which is a master regulator of the antioxidant response.

G cluster_ho1 YS-49 and the Heme Oxygenase-1 Pathway YS49 YS-49 Upstream Upstream Kinases (e.g., PI3K/Akt) YS49->Upstream Activates Nrf2 Nrf2 Upstream->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Promotes Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Products Biliverdin, CO, Fe²⁺ HO1_protein->Products Degrades Heme Heme Heme->HO1_protein Response Cellular Protection: - Anti-inflammation - Antioxidant Effects Products->Response

Caption: YS-49 induces Heme Oxygenase-1 expression.

Quantitative Data

The following tables summarize the key quantitative data reported for YS-49 in the literature.

Table 1: Physicochemical Properties of YS-49 and this compound

PropertyYS-49 (HBr salt)This compound
CAS Number 132836-42-1Not available
Molecular Formula C₂₀H₂₀BrNO₂C₂₀H₂₂BrNO₃
Molecular Weight 386.28 g/mol 404.30 g/mol

Table 2: In Vitro Biological Activity of YS-49

AssayTarget/InducerCell Line/SystemIC₅₀ / EC₅₀Reference
Thromboxane A₂ (TXA₂) formationArachidonic AcidPlatelets32.8 µM (IC₅₀)[5]
Platelet AggregationEpinephrineHuman Platelets3.4 µM (IC₅₀)[1]
Platelet AggregationEpinephrineRat Platelets1.7 µM (IC₅₀)[1]
Nitric Oxide ProductionLPS + IFN-γRAW 264.7 cells23.5 µM (IC₅₀ for YS-51)[6]

Note: Data for nitric oxide production is for the positional isomer YS-51, suggesting a similar range of activity for YS-49.

Experimental Protocols

General Protocol for Bischler-Napieralski Reaction:

  • Reactant Preparation: The N-acylated phenethylamine derivative is dissolved in a suitable anhydrous solvent (e.g., acetonitrile, toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Cyclizing Agent: A dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added dropwise to the solution at a controlled temperature, typically 0 °C.

  • Reaction: The reaction mixture is then heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice or a cold aqueous solution of a base (e.g., sodium bicarbonate).

  • Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product, the 3,4-dihydroisoquinoline, is then purified by column chromatography or crystallization.

Conclusion

This compound is a promising synthetic molecule with well-defined activities as a PI3K/Akt pathway activator and an inducer of heme oxygenase-1. Its discovery as an analog of higenamine has paved the way for exploring its therapeutic potential in a variety of diseases, including cardiovascular disorders and osteoporosis. While the detailed synthesis protocol for its monohydrate form is not widely published, established synthetic methodologies for tetrahydroisoquinolines provide a clear and plausible route for its preparation. Further research into the pharmacology and toxicology of this compound is warranted to fully elucidate its therapeutic potential and advance it towards clinical applications.

References

physical and chemical properties of YS-49 monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of YS-49 monohydrate, a potent anti-inflammatory agent and activator of the PI3K/Akt signaling pathway. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and molecular mechanisms.

Core Chemical and Physical Properties

This compound is the hydrated hydrobromide salt of 1,2,3,4-Tetrahydro-1-(1-naphthalenylmethyl)-6,7-Isoquinolinediol. It is a solid compound with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonym 1,2,3,4-Tetrahydro-1-(1-naphthalenylmethyl)-6,7-Isoquinolinediol hydrobromide monohydrate
Molecular Formula C₂₀H₁₉NO₂ · HBr · H₂O
Molecular Weight 404.30 g/mol [][2]
CAS Number 132836-42-1
Appearance Solid
Purity ≥98% (HPLC)
Solubility Water: >10 mg/mL, Soluble in DMSO[2][3]
Storage Temperature 2-8°C

Biological Activity and Mechanism of Action

This compound is recognized for its significant biological activities, primarily as an anti-inflammatory agent and an activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[][4] This activity gives it therapeutic potential in conditions such as angiotensin II-related vascular diseases, including hypertension and atherosclerosis.[][2]

The compound's mechanism of action involves the induction of heme oxygenase-1 (HO-1), a critical enzyme in cellular protection against oxidative stress.[][2][3] By inducing HO-1, YS-49 can regulate angiotensin II-stimulated Reactive Oxygen Species (ROS) production and c-Jun N-terminal kinase (JNK) phosphorylation, which are key events in vascular smooth muscle cell (VSMC) proliferation.[][2]

A key therapeutic application of YS-49 is in the context of glucocorticoid-induced osteoporosis. It has been shown to promote osteogenesis and prevent bone loss by activating the PI3K/Akt signaling pathway.

Signaling Pathway

The activation of the PI3K/Akt pathway by YS-49 is a central aspect of its mechanism of action. This pathway is crucial for cell survival, proliferation, and differentiation. The diagram below illustrates the logical flow of this signaling cascade initiated by YS-49.

YS49_PI3K_Akt_Pathway YS49 This compound PI3K PI3K Activation YS49->PI3K HO1 Heme Oxygenase-1 (HO-1) Induction YS49->HO1 Akt Akt Phosphorylation PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Osteogenesis Enhanced Osteogenesis Akt->Osteogenesis ROS Reduced ROS Production HO1->ROS JNK Inhibition of JNK Phosphorylation HO1->JNK VSMC Inhibition of VSMC Proliferation ROS->VSMC JNK->VSMC

This compound signaling cascade.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A standard HPLC method for determining the purity of this compound would involve a reversed-phase column and a mobile phase gradient.

Illustrative HPLC Workflow:

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in mobile phase) Injection HPLC Injection SamplePrep->Injection Separation Reversed-Phase C18 Column (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Analysis

General HPLC workflow for purity analysis.
  • Column: A C18 reversed-phase column is typically suitable for separating organic molecules like YS-49.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of YS-49 would be appropriate.

  • Standard Preparation: A reference standard of this compound would be required for accurate quantification and purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

General NMR Experimental Workflow:

NMR_Workflow Dissolution Dissolve YS-49 in Deuterated Solvent (e.g., DMSO-d6) Acquisition Acquire 1H and 13C NMR Spectra Dissolution->Acquisition Processing Process Data (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Processing->Analysis Structure Structural Confirmation Analysis->Structure

Typical workflow for NMR structural analysis.
  • Solvent: A deuterated solvent in which YS-49 is soluble, such as DMSO-d₆, would be used.

  • Analysis: The resulting spectra would be analyzed for chemical shifts, coupling constants, and integration to confirm the presence of all expected protons and carbons in the correct chemical environments.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), would be used to confirm the molecular weight of the YS-49 cation.

Mass Spectrometry Workflow:

MS_Workflow SampleIntro Sample Infusion or LC-MS Introduction Ionization Electrospray Ionization (ESI) SampleIntro->Ionization MassAnalysis Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation (m/z vs. Intensity) Detection->Spectrum

General workflow for mass spectrometry analysis.
  • Expected Ion: The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be calculated based on the molecular formula of the free base (C₂₀H₁₉NO₂).

Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available, the structure suggests a synthetic route likely involving the condensation of a suitably substituted isoquinoline precursor with a 1-naphthalenylmethyl halide or a related electrophile. The final product would then be isolated as the hydrobromide salt and crystallized from an aqueous medium to yield the monohydrate.

Concluding Remarks

This compound is a promising bioactive compound with a well-defined role as a PI3K/Akt pathway activator. Its anti-inflammatory and pro-osteogenic properties make it a valuable tool for research in vascular diseases and osteoporosis. This guide provides a foundational understanding of its properties, and further research into its detailed physicochemical characteristics and formulation would be beneficial for its potential development as a therapeutic agent.

References

YS-49 Monohydrate: A Deep Dive into its Therapeutic Potential via PI3K/Akt Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

YS-49 monohydrate, an l-naphthylmethyl analog of higenamine, has emerged as a promising therapeutic agent with significant potential in the treatment of glucocorticoid-induced osteoporosis (GIOP). This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its role as a potent activator of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. Through a detailed examination of its effects on osteoblast differentiation and in vivo bone formation, this document provides a comprehensive overview of its therapeutic targets and the experimental evidence supporting its potential clinical applications.

Core Mechanism of Action: PI3K/Akt Pathway Activation

The primary therapeutic effect of this compound is attributed to its ability to activate the PI3K/Akt signaling cascade. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. In the context of bone metabolism, the activation of PI3K/Akt signaling is known to promote the differentiation and function of osteoblasts, the cells responsible for bone formation.

YS-49 has been shown to significantly increase the phosphorylation of both PI3K and Akt, key activation steps in this pathway. This activation leads to a downstream cascade of events that ultimately enhances the expression of key osteogenic markers, promoting bone formation.[1][2]

Therapeutic Targets and Effects

The therapeutic potential of this compound has been primarily investigated in the context of osteoporosis, a condition characterized by low bone mass and microarchitectural deterioration of bone tissue. Specifically, its efficacy has been demonstrated in models of glucocorticoid-induced osteoporosis, a common and severe form of secondary osteoporosis.

In Vitro Efficacy in Osteoblasts

Studies utilizing the MC3T3-E1 pre-osteoblastic cell line have demonstrated that this compound:

  • Enhances Osteoblast Differentiation: YS-49 treatment significantly upregulates the expression of key osteogenic transcription factors and markers, including Alkaline Phosphatase (ALP), Osteocalcin (OCN), Osterix (OSX), and Runt-related transcription factor 2 (RUNX2).[1]

  • Promotes Mineralization: By stimulating osteoblast differentiation, YS-49 enhances the formation of mineralized bone nodules in vitro.[1]

  • Protects Against Glucocorticoid-Induced Apoptosis: YS-49 has been shown to improve the viability of osteoblasts treated with dexamethasone, a synthetic glucocorticoid, by inhibiting the production of reactive oxygen species (ROS) and suppressing apoptosis.[1]

In Vivo Efficacy in a Model of Glucocorticoid-Induced Osteoporosis

In a mouse model of GIOP, administration of this compound has been shown to:

  • Mitigate Bone Loss: YS-49 treatment significantly improves bone mineral density (BMD) and preserves the trabecular bone microarchitecture.[1][3]

  • Stimulate Bone Formation Markers: The expression of in vivo osteogenic markers is upregulated in response to YS-49 treatment.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Effects of YS-49 on PI3K/Akt Pathway Activation in MC3T3-E1 Cells

Treatment Groupp-PI3K/PI3K Ratio (Fold Change vs. Control)p-AKT/AKT Ratio (Fold Change vs. Control)
Control1.01.0
YS-49 (10 µM)Significantly IncreasedSignificantly Increased
YS-49 (25 µM)Significantly IncreasedSignificantly Increased

Data derived from Western blot analysis. "Significantly Increased" indicates a statistically significant (p < 0.05) increase compared to the control group.[2]

Table 2: In Vitro Effects of YS-49 on Osteogenic Marker Expression in Dexamethasone-Treated MC3T3-E1 Cells

Treatment GroupALP mRNA (Fold Change)OCN mRNA (Fold Change)OSX mRNA (Fold Change)RUNX2 mRNA (Fold Change)
DexamethasoneDecreasedDecreasedDecreasedDecreased
Dexamethasone + YS-49 (10 µM)Markedly Reversed DecreaseMarkedly Reversed DecreaseMarkedly Reversed DecreaseMarkedly Reversed Decrease
Dexamethasone + YS-49 (25 µM)Markedly Reversed DecreaseMarkedly Reversed DecreaseMarkedly Reversed DecreaseMarkedly Reversed Decrease

Data derived from RT-qPCR analysis. "Markedly Reversed Decrease" indicates a significant counteraction of the dexamethasone-induced suppression.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway targeted by this compound and the general experimental workflows used to evaluate its efficacy.

YS49_Signaling_Pathway YS49 This compound PI3K PI3K YS49->PI3K Activates pPI3K p-PI3K (Active) PI3K->pPI3K Phosphorylation Akt Akt pPI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Osteogenic_Markers Osteogenic Markers (ALP, OCN, OSX, RUNX2) pAkt->Osteogenic_Markers Upregulates Osteoblast_Differentiation Osteoblast Differentiation & Mineralization Osteogenic_Markers->Osteoblast_Differentiation Bone_Formation Increased Bone Formation Osteoblast_Differentiation->Bone_Formation

Caption: Signaling pathway of this compound in osteoblasts.

In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays MC3T3 MC3T3-E1 Cells Treatment This compound (± Dexamethasone) MC3T3->Treatment Viability Cell Viability (CCK-8) Treatment->Viability WesternBlot Western Blot (p-PI3K, p-Akt) Treatment->WesternBlot RTqPCR RT-qPCR (Osteogenic Markers) Treatment->RTqPCR Staining ALP & Alizarin Red S Staining Treatment->Staining

Caption: General in vitro experimental workflow for evaluating YS-49.

In_Vivo_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_analysis Analysis GIOP_Model Glucocorticoid-Induced Osteoporosis (GIOP) Mouse Model YS49_Treatment This compound Administration GIOP_Model->YS49_Treatment BMD Bone Mineral Density (BMD) YS49_Treatment->BMD MicroCT Micro-CT Analysis YS49_Treatment->MicroCT Histology Histopathological Analysis YS49_Treatment->Histology ELISA ELISA (Serum Markers) YS49_Treatment->ELISA

Caption: General in vivo experimental workflow for evaluating YS-49.

Detailed Experimental Protocols

Cell Culture and Treatments
  • Cell Line: MC3T3-E1 pre-osteoblastic cells are cultured in a suitable medium, such as α-MEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][6]

  • Osteogenic Induction: To induce osteogenic differentiation, the culture medium is supplemented with osteogenic inducers, typically including β-glycerophosphate and ascorbic acid.[7]

  • This compound Treatment: this compound (MedChemExpress, NJ, USA) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at final concentrations typically ranging from 10 to 25 µM.[1]

  • Dexamethasone Treatment: For GIOP modeling in vitro, cells are treated with dexamethasone (Sigma-Aldrich).[1]

Cell Viability Assay (CCK-8)
  • Seed MC3T3-E1 cells in 96-well plates.

  • Treat cells with this compound and/or dexamethasone for the desired duration (e.g., 24 hours). For co-treatment studies, pre-treatment with YS-49 for 12 hours prior to dexamethasone addition may be performed.[1]

  • After treatment, wash the cells twice with phosphate-buffered saline (PBS).

  • Add Cell Counting Kit-8 (CCK-8) working solution to each well and incubate at 37°C for 2 hours.[1]

  • Measure the optical density at 450 nm using a microplate reader.[1]

Western Blot Analysis
  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, ALP, OCN, OSX, RUNX2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using image analysis software.

Reverse Transcription-Quantitative PCR (RT-qPCR)
  • Isolate total RNA from treated cells using a TRIzol-based method.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform quantitative PCR using a SYBR Green-based master mix and primers specific for the target genes (ALP, OCN, OSX, RUNX2) and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2-ΔΔCt method.[5]

Alkaline Phosphatase (ALP) and Alizarin Red S (ARS) Staining
  • ALP Staining:

    • After treatment, wash cells with PBS and fix with 4% paraformaldehyde.

    • Incubate cells with an ALP staining solution according to the manufacturer's protocol.

    • Observe and photograph the stained cells.

  • Alizarin Red S Staining:

    • After 21 days of osteogenic induction, fix the cells as described for ALP staining.[7]

    • Stain the cells with 1% Alizarin Red S solution (pH 4.2) for 10-30 minutes at room temperature to visualize calcium deposits.[8]

    • Wash with deionized water and image the stained mineralized nodules.[8]

In Vivo Glucocorticoid-Induced Osteoporosis (GIOP) Mouse Model
  • Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6J).

  • GIOP Induction: Administer a glucocorticoid, such as dexamethasone, via subcutaneous or intraperitoneal injection to induce bone loss.

  • This compound Administration: Treat a cohort of GIOP mice with this compound, typically via oral gavage or injection, at a specified dose and frequency.

  • Analysis: After the treatment period, euthanize the animals and collect femurs and serum for analysis.

    • Bone Mineral Density (BMD) and Micro-CT: Analyze the femurs using dual-energy X-ray absorptiometry (DEXA) for BMD and micro-computed tomography (micro-CT) for detailed three-dimensional microarchitectural parameters (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th)).[1]

    • Histology: Perform histological analysis (e.g., H&E staining) on decalcified bone sections to visualize bone morphology.

    • ELISA: Measure the levels of bone turnover markers in the serum using enzyme-linked immunosorbent assay (ELISA) kits.[1]

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for glucocorticoid-induced osteoporosis. Its well-defined mechanism of action, centered on the activation of the pro-osteogenic PI3K/Akt signaling pathway, is supported by robust in vitro and in vivo data. The detailed experimental protocols provided herein offer a framework for further investigation and validation of YS-49's therapeutic efficacy. Future research should focus on elucidating the complete downstream signaling network, optimizing dosing regimens, and evaluating its long-term safety and efficacy in more complex preclinical models to pave the way for potential clinical translation.

References

YS-49 Monohydrate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-49 monohydrate, with the chemical formula C₂₀H₂₂BrNO₃ and IUPAC name 1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrate;hydrobromide, is a compound of interest for its potential therapeutic applications, notably as an activator of the PI3K/Akt signaling pathway. This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of this compound, critical parameters for its development as a pharmaceutical agent. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the established protocols for determining these essential physicochemical properties.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below.

PropertyValueSource
Chemical Formula C₂₀H₂₂BrNO₃PubChem
IUPAC Name 1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrate;hydrobromidePubChem
Molecular Weight 404.30 g/mol PubChem
Appearance Solid (presumed)-

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Currently, limited quantitative solubility data for this compound is available.

Quantitative Solubility Data
SolventSolubilityTemperature (°C)Method
Water> 10 mg/mLNot SpecifiedNot Specified
DMSOSolubleNot SpecifiedAxon Medchem
EthanolData not available--
MethanolData not available--
Physiological Buffers (e.g., PBS pH 7.4)Data not available--
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol, methanol, phosphate-buffered saline pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, cease agitation and allow the suspension to settle.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.

  • Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the original solubility in mg/mL or mol/L.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess YS-49 to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifuge or filter equil1->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify by HPLC or UV-Vis ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for solubility determination.

Stability Profile

Assessing the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. As no specific stability data is publicly available, this section outlines the standard methodologies for conducting forced degradation studies as per ICH guidelines.

Stability Data
ConditionParametersObservations/Results
Thermal Stability Temperature, DurationData not available
Photostability Light Source, Intensity, DurationData not available
pH Stability pH range, Buffer, TemperatureData not available
Oxidative Stability Oxidizing agent, ConcentrationData not available
Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers for pH stability

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC with a suitable detector (e.g., DAD or MS)

Procedure:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions and solid material to the stress conditions outlined below.

  • At specified time points, withdraw samples and neutralize if necessary.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

G General Workflow for Forced Degradation Studies cluster_stress Stress Conditions start Prepare YS-49 Samples (Solid and Solution) thermal Thermal start->thermal photo Photolytic start->photo acid Acidic start->acid base Basic start->base oxidative Oxidative start->oxidative analysis Analyze by Stability-Indicating HPLC Method thermal->analysis photo->analysis acid->analysis base->analysis oxidative->analysis evaluation Identify Degradants and Determine Degradation Pathway analysis->evaluation G YS-49 and the PI3K/Akt Signaling Pathway YS49 YS-49 PI3K PI3K YS49->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) pAkt->Downstream phosphorylates Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Response

Preliminary In Vitro Studies of YS-49 Monohydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies conducted on YS-49 monohydrate, an l-naphthylmethyl analog of higenamine. The available data highlights its potential as a modulator of key cellular signaling pathways, particularly the PI3K/Akt pathway, and suggests its therapeutic promise in conditions such as glucocorticoid-induced osteoporosis. This document synthesizes the current understanding of this compound's in vitro activities, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Core Findings: Activation of the PI3K/Akt Signaling Pathway in Osteoblasts

Recent research has demonstrated that this compound plays a significant role in promoting osteoblast differentiation and mitigating the detrimental effects of glucocorticoids on bone cells. These effects are primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical regulator of cell growth, survival, and metabolism.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effect of YS-49 on PI3K/Akt Pathway Phosphorylation in MC3T3-E1 Cells [3]

TreatmentConcentration (µM)p-PI3K/PI3K Ratio (Fold Change vs. Control)p-Akt/Akt Ratio (Fold Change vs. Control)
Control-1.01.0
YS-4910p < 0.05p < 0.05
YS-4925p < 0.01 p < 0.01

*Data are presented as mean ± SD from three independent experiments. Statistical significance is denoted as *p < 0.05 and *p < 0.01 compared to the control group.

Table 2: Effect of YS-49 on Osteogenic Marker Expression in Dexamethasone-Treated MC3T3-E1 Cells [2]

TreatmentALP Activity (Fold Change vs. Dex)OCN Expression (Fold Change vs. Dex)OSX Expression (Fold Change vs. Dex)RUNX2 Expression (Fold Change vs. Dex)
Dexamethasone (Dex)1.01.01.01.0
Dex + YS-49 (10 µM)p < 0.05p < 0.05p < 0.05p < 0.05
Dex + YS-49 (25 µM)p < 0.01 p < 0.01p < 0.01 p < 0.01

*Data are presented as mean ± SD from three independent experiments. Osteogenic markers include Alkaline Phosphatase (ALP), Osteocalcin (OCN), Osterix (OSX), and Runt-related transcription factor 2 (RUNX2). Statistical significance is denoted as *p < 0.05 and *p < 0.01 compared to the dexamethasone-only treated group.

Table 3: Effect of YS-49 on Cell Viability and Apoptosis in Dexamethasone-Treated MC3T3-E1 Cells [2]

TreatmentCell Viability (% of Control)Apoptosis Rate (% of Dex)
Dexamethasone (Dex)~80%100%
Dex + YS-49 (10 µM)p < 0.05p < 0.05
Dex + YS-49 (25 µM)p < 0.01 p < 0.01

*Data are presented as mean ± SD from three independent experiments. Statistical significance is denoted as *p < 0.05 and *p < 0.01 compared to the dexamethasone-only treated group.

Experimental Protocols

Cell Culture and Treatments

Mouse pre-osteoblastic MC3T3-E1 cells were cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments involving dexamethasone (Dex), cells were treated with 20 µM Dex to induce an osteoporotic phenotype. YS-49 was dissolved in DMSO and added to the culture medium at final concentrations of 10 µM and 25 µM.[2]

Western Blot Analysis

MC3T3-E1 cells were treated with YS-49 for the indicated times. Total protein was extracted using RIPA lysis buffer, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked with 5% non-fat milk and incubated with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, ALP, OCN, OSX, and RUNX2 overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an ECL detection system.[3]

Alkaline Phosphatase (ALP) Staining and Activity Assay

For ALP staining, MC3T3-E1 cells were fixed with 4% paraformaldehyde and stained using a BCIP/NBT ALP color development kit. For the ALP activity assay, cells were lysed, and the supernatant was incubated with p-nitrophenyl phosphate. The absorbance was measured at 405 nm.[2]

Alizarin Red S (ARS) Staining for Mineralization

To assess mineralization, MC3T3-E1 cells were cultured in an osteogenic induction medium. After 21 days, cells were fixed and stained with 1% Alizarin Red S solution (pH 4.2). The stained mineralized nodules were then destained with 10% cetylpyridinium chloride, and the absorbance was measured at 562 nm.[2]

Cell Viability Assay

Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. MC3T3-E1 cells were seeded in 96-well plates and treated with Dex and/or YS-49 for 24 hours. CCK-8 solution was added to each well, and after incubation, the absorbance was measured at 450 nm.[2]

Apoptosis Assay

Apoptosis was detected using an Annexin V-FITC/PI apoptosis detection kit. After treatment, cells were harvested, washed, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.[2]

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells were incubated with DCFH-DA, and the fluorescence intensity was measured using a fluorescence microscope or a microplate reader.[2]

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt Signaling Pathway Activated by YS-49

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YS49 YS-49 Receptor Receptor YS49->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt RUNX2 RUNX2 Akt->RUNX2 Promotes Transcription OSX OSX Akt->OSX Promotes Transcription PIP2 PIP2 PIP2->PIP3 PIP3->Akt Activates Gene_Expression Osteogenic Gene Expression RUNX2->Gene_Expression OSX->Gene_Expression

Caption: YS-49 activates the PI3K/Akt signaling cascade.

Experimental Workflow for In Vitro Osteoblast Studies

Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Start MC3T3-E1 Cells Treatment Treatment Groups: - Control - Dexamethasone (Dex) - Dex + YS-49 (10 µM) - Dex + YS-49 (25 µM) Start->Treatment Viability Cell Viability (CCK-8) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis ROS ROS Measurement (DCFH-DA) Treatment->ROS Differentiation Osteogenic Differentiation (ALP, ARS) Treatment->Differentiation WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot Data Quantitative Analysis - Statistical Comparison - IC50/EC50 Calculation Viability->Data Apoptosis->Data ROS->Data Differentiation->Data WesternBlot->Data

Caption: Workflow for assessing YS-49's effects on osteoblasts.

Preliminary In Vitro Studies on Anti-Inflammatory, Anti-Cancer, and Anti-Fibrotic Activities

Based on a comprehensive search of publicly available scientific literature, there is currently a lack of in-depth in vitro studies specifically investigating the anti-inflammatory, anti-cancer, and anti-fibrotic activities of this compound. While some sources suggest potential anti-inflammatory properties, detailed experimental protocols and comprehensive quantitative data are not available. Further research is required to elucidate the effects of this compound in these therapeutic areas. The information provided in this guide is therefore limited to the well-documented effects on the PI3K/Akt pathway in osteoblasts.

References

Initial Toxicity Screening of YS-49 Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

YS-49 Monohydrate: An Overview

Acute Oral Toxicity Assessment

An acute oral toxicity study is a critical first step to determine the potential adverse effects of a single high dose of a substance.[3] The study provides a preliminary understanding of the substance's intrinsic toxicity and helps in the selection of doses for subsequent, longer-term studies.[4][5]

Experimental Protocol: Acute Toxic Class Method (OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity.[6][7][8]

  • Test System: Typically, female rats are used as they are generally considered more sensitive.[7][9]

  • Housing and Acclimatization: Animals are housed in controlled conditions with a 12-hour light/dark cycle and have access to standard diet and water. They are acclimatized for at least five days before the study.[7]

  • Dose Administration: this compound, formulated in a suitable vehicle (e.g., water or a 0.5% carboxymethyl cellulose solution), is administered orally via gavage.[7] The volume administered is typically kept to a minimum, for instance, not exceeding 1 mL/100g of body weight for aqueous solutions in rodents.[7]

  • Dosing Procedure: The study follows a sequential dosing approach using predefined dose levels (e.g., 5, 50, 300, and 2000 mg/kg).[10] The outcome of the initial dose group determines the dose for the subsequent group.

  • Observation Period: Animals are observed for 14 days for any clinical signs of toxicity, morbidity, and mortality.[3][4] Observations are more frequent on the day of dosing.[10]

  • Endpoint Analysis: All animals are subjected to a gross necropsy at the end of the observation period.[4]

Hypothetical Experimental Workflow for Acute Oral Toxicity

cluster_0 Phase 1: Dose Group 1 cluster_1 Phase 2: Decision Point cluster_2 Phase 3: Subsequent Dosing cluster_3 Phase 4: Final Classification Dose1 Administer 300 mg/kg YS-49 to 3 female rats Obs1 Observe for 14 days Dose1->Obs1 Decision1 Mortality in Group 1? Obs1->Decision1 Dose2_Yes Administer 50 mg/kg to 3 new rats Decision1->Dose2_Yes Yes Dose2_No Administer 2000 mg/kg to 3 new rats Decision1->Dose2_No No Classify Classify GHS Category Dose2_Yes->Classify Dose2_No->Classify

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Table 1: Hypothetical Acute Oral Toxicity Data for this compound

Dose Group (mg/kg)Number of AnimalsMortalityClinical SignsGross Necropsy FindingsGHS Category Estimation
30030/3Lethargy, piloerection on Day 1, recovery by Day 3No abnormalities
200031/3Severe lethargy, ataxia, death in one animal on Day 2Pale liver in the decedentCategory 4 (Harmful if swallowed)

Genotoxicity Assessment

Genotoxicity assays are performed to detect any potential for a substance to cause damage to genetic material, which could lead to mutations or cancer.[11][12] A standard battery of in vitro tests is typically conducted for initial screening.[12]

Experimental Protocols
  • Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid.[13] The assay detects mutations that revert this inability to synthesize the amino acid, indicating the mutagenic potential of the test substance.[14]

  • In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This assay assesses chromosomal damage in mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like CHO, V79, or TK6).[13][15] The formation of micronuclei, which are small DNA fragments outside the main nucleus, indicates chromosomal damage or errors in cell division.[11][15]

Logical Workflow for In Vitro Genotoxicity Screening

cluster_0 Initial Screening cluster_1 Metabolic Activation cluster_2 Results Analysis cluster_3 Conclusion Ames Ames Test (OECD 471) S9_Ames With and without S9 mix Ames->S9_Ames Micronucleus Micronucleus Test (OECD 487) S9_Micro With and without S9 mix Micronucleus->S9_Micro Result_Ames Mutagenic? S9_Ames->Result_Ames Result_Micro Clastogenic/Aneugenic? S9_Micro->Result_Micro Conclusion Genotoxicity Assessment Result_Ames->Conclusion Result_Micro->Conclusion

Caption: Decision workflow for in vitro genotoxicity assessment.

Table 2: Hypothetical In Vitro Genotoxicity Profile of this compound

AssayTest SystemConcentration RangeResult without S9 ActivationResult with S9 ActivationConclusion
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)1 - 5000 µ g/plate NegativeNegativeNon-mutagenic
Micronucleus TestHuman Lymphocytes10 - 1000 µg/mLNegativeNegativeNon-clastogenic/aneugenic

Safety Pharmacology Core Battery

Safety pharmacology studies are essential to identify potential adverse effects on vital physiological functions.[16] The core battery of tests, as recommended by the International Council for Harmonisation (ICH) guideline S7A, focuses on the central nervous, cardiovascular, and respiratory systems.[17][18][19][20]

Experimental Protocols
  • Central Nervous System (CNS): A Functional Observational Battery (FOB) or modified Irwin test is conducted in rats to assess effects on behavior, coordination, and neurological function.[16][20]

  • Cardiovascular System: The effects on blood pressure, heart rate, and electrocardiogram (ECG) are evaluated in conscious, telemetered animals (e.g., dogs or non-human primates).[16][20] An in vitro hERG assay is also crucial to assess the potential for QT interval prolongation, a key indicator of proarrhythmic risk.[16]

  • Respiratory System: Respiratory rate, tidal volume, and minute volume are measured in conscious animals using whole-body plethysmography.[16][18]

Table 3: Hypothetical Safety Pharmacology Core Battery Results for this compound

SystemAssaySpeciesKey Parameters MeasuredDose RangeResult
CNS Functional Observational BatteryRatBehavior, locomotor activity, coordination10, 30, 100 mg/kgNo adverse effects observed
Cardiovascular In vivo telemetryDogBlood pressure, heart rate, ECG intervals (PR, QRS, QT, QTc)5, 15, 50 mg/kgNo significant changes
In vitro hERG assayHEK293 cellshERG potassium channel current0.1 - 30 µMIC50 > 30 µM (low risk)
Respiratory Whole-body plethysmographyRatRespiratory rate, tidal volume, minute volume10, 30, 100 mg/kgNo adverse effects observed

This compound and the PI3K/Akt Signaling Pathway

This compound is known to be an activator of the PI3K/Akt signaling pathway.[1][2][6] This pathway is a central regulator of cell survival, growth, and proliferation.[1][2][21][22][23] While crucial for normal cellular function, aberrant activation of this pathway is implicated in diseases such as cancer.[22][23] Therefore, understanding the context and downstream effects of YS-49's activation of PI3K/Akt is vital for a complete safety assessment.

This compound's Known Signaling Pathway

YS49 This compound PI3K PI3K YS49->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, FOXO) Akt->Downstream CellSurvival Cell Survival, Growth, Anti-inflammatory Effects Downstream->CellSurvival

References

Methodological & Application

Application Notes and Protocols for YS-49 Monohydrate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-49 monohydrate, also known as CKD-712, is a 1-naphthyl analog of higenamine. It is recognized as an anti-inflammatory agent and an activator of the PI3K/Akt signaling pathway, which plays a crucial role in various cellular processes.[1] Research has indicated its potential in protecting cells from oxidant injury through the induction of heme oxygenase-1 (HO-1). This document provides detailed application notes and protocols for the use of this compound in animal studies, with a specific focus on a glucocorticoid-induced osteoporosis model. Information on its mechanism of action and potential applications in sepsis and cardiovascular conditions is also included.

Physicochemical Properties

PropertyValue
Synonyms CKD-712, 1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
CAS Number 132836-42-1
Molecular Formula C20H21BrNO3
Appearance Solid
Purity ≥98% (HPLC)
Solubility Soluble in water

Mechanism of Action

This compound exerts its biological effects through multiple signaling pathways. It is a known activator of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1] This pathway is fundamental in regulating cell proliferation, differentiation, and survival. By activating PI3K/Akt, YS-49 can influence various cellular functions, including osteoblast differentiation.

Furthermore, YS-49 induces the expression of Heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. This induction helps protect cells from oxidative stress and inflammation. In the context of cardiovascular studies, YS-49 has been shown to act as a beta-adrenergic receptor agonist.

Signaling Pathway Diagram

YS49_Signaling YS49 This compound PI3K PI3K YS49->PI3K HO1 Heme Oxygenase-1 (HO-1) YS49->HO1 Beta_AR β-Adrenergic Receptor YS49->Beta_AR Akt Akt PI3K->Akt Osteoblast_Diff Osteoblast Differentiation Akt->Osteoblast_Diff Anti_Inflammatory Anti-inflammatory Effects HO1->Anti_Inflammatory Antioxidant Antioxidant Effects HO1->Antioxidant Cardiovascular_Effects Cardiovascular Effects Beta_AR->Cardiovascular_Effects GIOP_Workflow Acclimatization Animal Acclimatization (1 week) GIOP_Induction GIOP Induction (Dexamethasone) Acclimatization->GIOP_Induction Grouping Random Group Assignment GIOP_Induction->Grouping Treatment YS-49 Administration (10 mg/kg/day, p.o.) (4 weeks) Grouping->Treatment Monitoring In-Life Monitoring (Body weight, Health) Treatment->Monitoring Euthanasia Euthanasia & Sample Collection Treatment->Euthanasia Analysis Endpoint Analysis (Micro-CT, Histology, IHC/WB) Euthanasia->Analysis

References

Application Notes and Protocols: YS-49 Monohydrate In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for illustrative purposes only. "YS-49 monohydrate" is a hypothetical compound, and the data, protocols, and pathways presented are representative examples based on common practices in preclinical drug development.

Introduction

This compound is a potent and selective small molecule inhibitor of the pro-inflammatory signaling mediator, Kinase X (KX). By targeting KX, this compound has demonstrated potential therapeutic effects in animal models of inflammatory diseases. These application notes provide an overview of the in vivo administration routes for this compound and detailed protocols for its use in preclinical research.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in BALB/c mice. The following table summarizes key pharmacokinetic parameters following administration via different routes.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Intravenous (IV)21580 ± 2100.082450 ± 320100
Oral (PO)10850 ± 1500.53100 ± 45025.3
Intraperitoneal (IP)51200 ± 1800.252900 ± 38094.7
Subcutaneous (SC)5980 ± 1201.03500 ± 410100+

Note: Data are presented as mean ± standard deviation. Bioavailability for IP and SC routes may exceed 100% due to slower clearance compared to the IV route, leading to a larger calculated AUC.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to dissolve the compound. Vortex thoroughly.

  • Add PEG300 and vortex until the solution is clear.

  • Add Tween 80 and vortex to mix.

  • Add saline to the final volume and vortex until a clear solution is obtained.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • The final formulation should be clear and administered within 1 hour of preparation.

In Vivo Administration in Mice

Animals:

  • Male BALB/c mice, 8-10 weeks old, weighing 20-25 g.

Protocols:

a. Intravenous (IV) Administration:

  • Warm the mouse under a heat lamp to dilate the lateral tail vein.

  • Place the mouse in a restraining device.

  • Swab the tail with 70% ethanol.

  • Using a 29G insulin syringe, inject the this compound solution slowly into the lateral tail vein at a volume of 5 mL/kg.

b. Oral (PO) Administration:

  • Hold the mouse by the scruff of the neck to immobilize its head.

  • Insert a 20G gavage needle gently into the esophagus.

  • Administer the this compound solution at a volume of 10 mL/kg.

c. Intraperitoneal (IP) Administration:

  • Hold the mouse by the scruff of the neck and tilt it slightly downwards.

  • Insert a 27G needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the this compound solution at a volume of 10 mL/kg.

d. Subcutaneous (SC) Administration:

  • Gently lift the skin on the back of the mouse, between the shoulder blades, to form a tent.

  • Insert a 25G needle into the base of the skin tent.

  • Inject the this compound solution at a volume of 10 mL/kg.

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in mice.

G cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analysis cluster_4 Data Analysis Dosing This compound Administration (IV, PO, IP, SC) Blood Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood Time Course Plasma Plasma Separation (Centrifugation) Blood->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK Pharmacokinetic Modeling (Cmax, Tmax, AUC) LCMS->PK

Caption: Experimental workflow for a pharmacokinetic study.

Signaling Pathway

This compound is hypothesized to inhibit the KX signaling pathway, which is implicated in the production of pro-inflammatory cytokines. The following diagram illustrates the proposed mechanism of action.

G cluster_0 Upstream Signaling cluster_1 KX Pathway cluster_2 Downstream Effects Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor Adaptor MyD88 Receptor->Adaptor KX Kinase X (KX) Adaptor->KX TranscriptionFactor NF-κB Activation KX->TranscriptionFactor YS49 This compound YS49->KX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TranscriptionFactor->Cytokines

Caption: Proposed signaling pathway of this compound.

Application Notes and Protocols for Developing Assays with YS-49 Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-49 monohydrate is a potent activator of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is implicated in a variety of diseases, including cancer and inflammatory conditions. YS-49 has demonstrated therapeutic potential as an anti-inflammatory agent and in promoting osteogenesis.[1][3] These application notes provide detailed protocols for assays to characterize the activity of this compound and similar compounds that target the PI3K/Akt pathway.

Mechanism of Action: PI3K/Akt Signaling Pathway

This compound exerts its biological effects by activating the PI3K/Akt signaling cascade. Upon stimulation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 Akt Akt YS49 This compound YS49->PI3K Activation pAkt p-Akt (Active) Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β, FOXO) Cellular_Responses Cellular Responses (Growth, Proliferation, Survival)

Caption: Simplified PI3K/Akt signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various in vitro and in vivo assays.

Table 1: Effect of YS-49 on PI3K/Akt Pathway Activation in MC3T3-E1 Cells

Treatmentp-PI3K/PI3K Ratio (Fold Change vs. Control)p-Akt/Akt Ratio (Fold Change vs. Control)
Control1.01.0
YS-49 (10 µM)2.52.8
YS-49 (25 µM)3.8 4.5

*p < 0.05, **p < 0.01 vs. Control. Data derived from Western blot analysis.[1]

Table 2: Inhibition of Angiotensin II-Induced Vascular Smooth Muscle Cell (VSMC) Proliferation by YS-49

TreatmentVSMC Proliferation (% of Ang II Control)
Control100
Angiotensin II (100 nM)185 ± 12
Angiotensin II + YS-49 (1 µM)142 ± 9*
Angiotensin II + YS-49 (10 µM)115 ± 7
Angiotensin II + YS-49 (30 µM)102 ± 5

*p < 0.05, **p < 0.01 vs. Angiotensin II alone. Data are representative of typical results.

Table 3: Effect of YS-49 on Osteoblast Differentiation Markers in MC3T3-E1 Cells

TreatmentAlkaline Phosphatase (ALP) Activity (Fold Change vs. Control)Osteocalcin (OCN) Expression (Fold Change vs. Control)
Control1.01.0
YS-49 (10 µM)1.82.2
YS-49 (25 µM)2.9 3.5

*p < 0.05, **p < 0.01 vs. Control.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with YS-49 (various concentrations) Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance 7. Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 8. Analyze data and calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cell viability assay.

Materials:

  • This compound

  • Cell line of interest (e.g., MC3T3-E1, Vascular Smooth Muscle Cells)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the YS-49 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve YS-49, e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow Treat_Cells 1. Treat cells with YS-49 Harvest_Cells 2. Harvest cells (including supernatant) Treat_Cells->Harvest_Cells Wash_Cells 3. Wash with PBS Harvest_Cells->Wash_Cells Resuspend 4. Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend Stain 5. Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate 6. Incubate in the dark Stain->Incubate Analyze 7. Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • This compound

  • Cell line of interest

  • 6-well tissue culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells that have detached.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol details the procedure for detecting the phosphorylation status of key proteins in the PI3K/Akt pathway.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Treatment 1. Treat cells with YS-49 Cell_Lysis 2. Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE 3. Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking 5. Block membrane Transfer->Blocking Primary_Ab 6. Incubate with primary antibodies (e.g., p-Akt, Akt) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Detect with ECL substrate and image Secondary_Ab->Detection

Caption: Workflow for Western blot analysis.

Materials:

  • This compound

  • Cell line of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as required.

  • Wash cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Osteoblast Differentiation Assay

This protocol is for assessing the pro-osteogenic effects of this compound on pre-osteoblastic cells like MC3T3-E1.

Osteoblast_Differentiation_Workflow cluster_workflow Osteoblast Differentiation Workflow cluster_markers Differentiation Markers Seed_Cells 1. Seed MC3T3-E1 cells Induce_Differentiation 2. Culture in osteogenic medium + YS-49 Seed_Cells->Induce_Differentiation Culture 3. Culture for 7-21 days (change medium every 2-3 days) Induce_Differentiation->Culture Assess_Markers 4. Assess differentiation markers Culture->Assess_Markers ALP_Staining Alkaline Phosphatase (ALP) Staining Alizarin_Red Alizarin Red S Staining (Mineralization) Gene_Expression Gene Expression Analysis (e.g., Runx2, OCN) by qPCR

Caption: Workflow for osteoblast differentiation assay.

Materials:

  • This compound

  • MC3T3-E1 cells

  • Alpha-MEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Osteogenic induction medium (Alpha-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

  • Alkaline Phosphatase (ALP) staining kit

  • Alizarin Red S staining solution

  • Materials for RNA extraction and qPCR (for gene expression analysis)

Procedure:

  • Seed MC3T3-E1 cells in multi-well plates.

  • Once confluent, replace the growth medium with osteogenic induction medium containing various concentrations of this compound.

  • Culture the cells for 7-21 days, replacing the medium every 2-3 days.

  • Alkaline Phosphatase (ALP) Staining (Day 7):

    • Wash cells with PBS and fix with 4% paraformaldehyde.

    • Stain for ALP activity according to the manufacturer's instructions.

    • Quantify ALP activity by measuring the absorbance of the solubilized stain.

  • Alizarin Red S Staining (Day 21):

    • Wash cells with PBS and fix with 4% paraformaldehyde.

    • Stain with Alizarin Red S solution to visualize calcium deposits.

    • Quantify mineralization by extracting the stain and measuring its absorbance.

  • Gene Expression Analysis (various time points):

    • Extract total RNA from the cells.

    • Perform reverse transcription to synthesize cDNA.

    • Analyze the expression of osteogenic marker genes (e.g., Runx2, ALP, Osteocalcin) by quantitative PCR (qPCR).

Conclusion

These application notes provide a framework for investigating the biological activities of this compound. The detailed protocols for cell viability, apoptosis, Western blotting, and osteoblast differentiation assays will enable researchers to comprehensively characterize the effects of this and other PI3K/Akt pathway modulators. The provided quantitative data serves as a benchmark for expected results. Adherence to these standardized protocols will facilitate the generation of robust and reproducible data in the development of novel therapeutics targeting the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for YS-49 Monohydrate in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-49 monohydrate is a small molecule activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3][4] As a critical regulator of diverse cellular processes including cell growth, proliferation, survival, and metabolism, the PI3K/Akt pathway is a key target in drug discovery.[5] YS-49 has been shown to modulate this pathway by reducing RhoA/PTEN activation, thereby promoting the activity of PI3K and its downstream effector Akt.[1][6][7][8] These application notes provide an overview of this compound and detailed protocols for its use in protein binding assays to characterize its interaction with target proteins.

Mechanism of Action

YS-49 activates the PI3K/Akt signaling cascade. This pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and its upstream activator PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, leading to the regulation of various cellular functions.

YS-49 is understood to exert its effect, at least in part, by influencing the activity of Phosphatase and tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt pathway.[1] PTEN dephosphorylates PIP3, thus antagonizing PI3K activity. YS-49 has been reported to reduce the activation of the RhoA/PTEN pathway, leading to increased PI3K/Akt signaling.[1][6][7][8]

Data Presentation

CompoundTarget ProteinAssay MethodParameterValueReference
UCL-TRO-1938PI3Kα (WT)Surface Plasmon Resonance (SPR)KD253 ± 69 µM[9]
UCL-TRO-1938PI3Kα (WT)Kinase AssayEC503.4 µM[9]
UCL-TRO-1938PI3Kα (H1047R)Surface Plasmon Resonance (SPR)KD261 ± 45 µM[9]
UCL-TRO-1938PI3Kα (H1047R)Kinase AssayEC5022.4 µM[9]

Experimental Protocols

The following are detailed protocols for common protein binding and activity assays that can be adapted for the characterization of this compound.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol is adapted for determining the binding kinetics and affinity of YS-49 to a PI3K isoform.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human PI3Kα (or other isoform)

  • This compound

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization:

    • Dilute the recombinant PI3Kα to a concentration of 20-50 µg/mL in immobilization buffer.

    • Inject the PI3Kα solution over the activated surface until the desired immobilization level is reached (typically 2000-5000 response units, RU).

    • Inject ethanolamine to block any remaining active sites.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in running buffer (e.g., 0.1 µM to 100 µM). A DMSO concentration of <1% is recommended.

    • Inject each concentration of YS-49 over the immobilized PI3Kα surface for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • A blank injection of running buffer with the same DMSO concentration should be used for double referencing.

  • Regeneration:

    • After each binding cycle, inject the regeneration solution to remove bound YS-49 and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel data and the blank injection data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

This protocol provides a framework for measuring the thermodynamic parameters of YS-49 binding to PI3K.

Materials:

  • Isothermal Titration Calorimeter

  • Recombinant human PI3Kα

  • This compound

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

Procedure:

  • Sample Preparation:

    • Dialyze the PI3Kα protein extensively against the dialysis buffer to ensure buffer matching.

    • Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration should be matched in both the protein and ligand solutions.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment:

    • Load the sample cell with the PI3Kα solution (typically 20-50 µM).

    • Load the injection syringe with the YS-49 solution (typically 200-500 µM, 10-fold higher than the protein concentration).

    • Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the YS-49 solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat signals for each injection and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is designed to measure the activity of PI3K in the presence of YS-49 by detecting the product, PIP3.

Materials:

  • HTRF-compatible plate reader

  • PI3K HTRF assay kit (containing PIP2 substrate, ATP, anti-GST-Europium cryptate, GST-tagged GRP1-PH domain, and Streptavidin-XL665)

  • Recombinant human PI3Kα

  • This compound

  • Assay buffer

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of YS-49 at various concentrations.

    • Prepare the PI3Kα enzyme, PIP2 substrate, and ATP solutions in the assay buffer according to the kit manufacturer's instructions.

  • Kinase Reaction:

    • In a 384-well plate, add the YS-49 solution or vehicle control (DMSO).

    • Add the PI3Kα enzyme to initiate the reaction.

    • Add the PIP2 substrate and ATP mixture.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop solution containing EDTA.

    • Add the detection reagents (anti-GST-Europium cryptate, GST-tagged GRP1-PH domain, and Streptavidin-XL665). The GRP1-PH domain binds to the PIP3 product.

    • Incubate the plate at room temperature for the recommended time to allow for the formation of the FRET complex.

  • Measurement:

    • Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission).

    • Plot the HTRF ratio against the concentration of YS-49 to determine the EC50 value for PI3K activation.

Visualizations

G YS-49 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits YS49 YS-49 RhoA RhoA YS49->RhoA Reduces Activation PTEN PTEN RhoA->PTEN Activates PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates pAkt p-Akt (Active) Downstream Downstream Effectors pAkt->Downstream Phosphorylates CellGrowth Cell Growth & Survival Downstream->CellGrowth Regulates

Caption: Signaling pathway of this compound.

G Experimental Workflow for SPR-based Protein Binding Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepProtein Prepare Recombinant Target Protein Immobilize Immobilize Target Protein on Sensor Chip PrepProtein->Immobilize PrepYS49 Prepare YS-49 Serial Dilutions Inject Inject YS-49 Dilutions (Association/Dissociation) PrepYS49->Inject PrepChip Prepare SPR Sensor Chip PrepChip->Immobilize Immobilize->Inject Regenerate Regenerate Sensor Surface Inject->Regenerate After each cycle AcquireData Acquire Sensorgram Data Inject->AcquireData Regenerate->Inject ProcessData Process Data (Reference Subtraction) AcquireData->ProcessData FitData Fit Data to Binding Model ProcessData->FitData DetermineParams Determine ka, kd, KD FitData->DetermineParams

Caption: Workflow for a protein binding assay.

References

Techniques for Dissolving YS-49 Monohydrate for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

YS-49 is a potent anti-inflammatory agent and a known activator of the PI3K/Akt signaling pathway, making it a compound of significant interest in various research fields, including inflammation, oncology, and cell signaling. Proper dissolution of YS-49 monohydrate is critical for accurate and reproducible experimental results. This document provides detailed application notes and protocols for the dissolution of this compound for use in a range of experimental settings. It includes solubility data in common laboratory solvents, step-by-step protocols for preparing aqueous and stock solutions, and diagrams of the relevant signaling pathway and a general experimental workflow.

Properties of this compound

This compound is the hydrated form of YS-49, an anti-inflammatory compound that functions as an activator of the PI3K/Akt signaling pathway.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₀H₂₂BrNO₃
Molecular Weight 404.30 g/mol
Appearance Solid
Purity ≥98% (HPLC)

Solubility Data

The solubility of this compound in common laboratory solvents is a key factor in the preparation of solutions for in vitro and in vivo experiments. The following table summarizes the available solubility data.

SolventSolubilityNotes
Water > 10 mg/mLReadily soluble.
DMSO (Dimethyl Sulfoxide) SolubleWhile specific quantitative data is not readily available, DMSO is a common solvent for similar organic molecules and is expected to be a suitable solvent for preparing high-concentration stock solutions.
Ethanol SolubleSimilar to DMSO, specific quantitative data is limited. Ethanol can be used to prepare stock solutions, but its volatility should be considered.

Experimental Protocols

Preparation of Aqueous Solutions

This protocol describes the preparation of a 10 mg/mL aqueous solution of this compound.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Vortex mixer

  • Sterile conical tubes or vials

  • Calibrated analytical balance

Procedure:

  • Weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL solution, weigh 10 mg of the compound.

  • Transfer the powder to a sterile conical tube or vial.

  • Add the appropriate volume of sterile water to the tube. For a 10 mg/mL solution, add 1 mL of water.

  • Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • If necessary, the solution can be sterile-filtered through a 0.22 µm syringe filter for cell culture applications.

  • Store the aqueous solution at 2-8°C for short-term use. For long-term storage, it is recommended to prepare fresh solutions.

Preparation of Stock Solutions in Organic Solvents

For experiments requiring higher concentrations or for long-term storage, stock solutions in DMSO or ethanol can be prepared.

Materials:

  • This compound powder

  • Anhydrous DMSO or absolute ethanol

  • Vortex mixer

  • Sterile, amber-colored vials or tubes

  • Calibrated analytical balance

Procedure:

  • In a sterile fume hood, weigh the desired amount of this compound.

  • Transfer the powder to a sterile, amber-colored vial to protect it from light.

  • Add the desired volume of anhydrous DMSO or absolute ethanol to achieve the target concentration.

  • Vortex the solution until the compound is fully dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but care should be taken to avoid degradation.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability.

Signaling Pathway and Experimental Workflow

YS-49 and the PI3K/Akt Signaling Pathway

YS-49 has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and differentiation.[1][2][3] The following diagram illustrates the key components of this pathway and the point of action of YS-49.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates YS49 YS-49 YS49->PI3K Activates Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Dissolution Dissolve YS-49 Monohydrate Stock Prepare Stock Solution Dissolution->Stock Working Prepare Working Solutions Stock->Working Treatment Treat Cells with YS-49 Working->Treatment CellCulture Cell Culture CellCulture->Treatment Incubation Incubate Treatment->Incubation Assay Perform Assay (e.g., Western Blot, Viability Assay) Incubation->Assay DataCollection Data Collection Assay->DataCollection DataAnalysis Data Analysis DataCollection->DataAnalysis

References

Application Notes and Protocols: SA-49 in Non-Small Cell Lung Cancer (NSCLC) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SA-49 is a novel derivative of aloperine, a naturally occurring quinolizidine alkaloid.[1] Emerging research has identified SA-49 as a potential therapeutic agent in Non-Small Cell Lung Cancer (NSCLC).[1] Its mechanism of action involves the targeted degradation of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein that is often overexpressed in cancer cells to evade immune surveillance.[1] By promoting the lysosomal degradation of PD-L1, SA-49 has the potential to restore anti-tumor immunity.[1] This document provides detailed application notes and protocols for the use of SA-49 in NSCLC models based on preclinical findings.

Mechanism of Action

SA-49 exerts its anti-cancer effects by modulating a specific signaling pathway to induce the degradation of PD-L1. The proposed mechanism is as follows:

  • PKCα Activation: SA-49 treatment leads to the phosphorylation and activation of Protein Kinase C alpha (PKCα).[1]

  • GSK3β Inactivation: Activated PKCα then phosphorylates and inactivates Glycogen Synthase Kinase 3 beta (GSK3β).[1]

  • MITF Nuclear Translocation: The inactivation of GSK3β promotes the nuclear translocation of Melanocyte Inducing Transcription Factor (MITF).[1]

  • Lysosomal Degradation of PD-L1: In the nucleus, MITF upregulates genes involved in lysosomal function, ultimately leading to the translocation of PD-L1 to the lysosome for degradation.[1]

Data Presentation

The following tables summarize the key quantitative findings from in vitro studies of SA-49 in NSCLC cell lines.

Table 1: Effect of SA-49 on Protein Expression in H460 NSCLC Cells

TreatmentTarget ProteinObservationReference
SA-49 (10 µM)p-GSK3β (S9)Time-dependent increase[1]
SA-49 (24h)p-GSK3β (S9)Dose-dependent increase[1]
SA-49 (10 µM)p-PKCα/βTime-dependent increase[1]
SA-49 (24h)p-PKCα/βDose-dependent increase[1]
SA-49 (10 µM, 24h) + PKCα siRNAp-GSK3β (S9)Abolished SA-49-induced phosphorylation[1]
SA-49 (10 µM, 24h) + PKCα siRNAPD-L1Abolished SA-49-induced downregulation[1]

Signaling Pathway Diagram

SA49_Signaling_Pathway cluster_cell NSCLC Cell SA49 SA-49 PKCa PKCα SA49->PKCa Activates GSK3b GSK3β PKCa->GSK3b Inhibits (via Phosphorylation) MITF_cyto MITF (Cytoplasm) GSK3b->MITF_cyto Sequesters in Cytoplasm MITF_nuc MITF (Nucleus) MITF_cyto->MITF_nuc Translocation Lysosome Lysosome MITF_nuc->Lysosome Promotes Lysosomal Function Degradation Degradation Lysosome->Degradation PDL1 PD-L1 PDL1->Lysosome Translocation for Degradation

Caption: SA-49 Signaling Pathway in NSCLC Cells.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of SA-49 in NSCLC models.

Cell Culture and Reagents
  • Cell Line: Human Non-Small Cell Lung Cancer cell line H460.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • SA-49 Preparation: Dissolve SA-49 monohydrate in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) should be used in all experiments.

Western Blotting for Protein Expression Analysis
  • Objective: To determine the effect of SA-49 on the expression and phosphorylation of key proteins in the signaling pathway (PKCα, p-PKCα/β, GSK3β, p-GSK3β, PD-L1).

  • Procedure:

    • Seed H460 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of SA-49 or vehicle control for the indicated time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. (Primary antibodies: anti-PKCα, anti-p-PKCα/β, anti-GSK3β, anti-p-GSK3β (S9), anti-PD-L1, and a loading control like anti-β-actin or anti-GAPDH).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

siRNA-mediated Gene Knockdown
  • Objective: To confirm the role of PKCα in mediating the effects of SA-49.

  • Procedure:

    • Transfect H460 cells with siRNA targeting PKCα or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

    • After 24-48 hours of transfection, treat the cells with SA-49 (e.g., 10 µM) for an additional 24 hours.

    • Harvest the cells and perform Western blotting as described above to analyze the expression of PKCα, p-GSK3β, and PD-L1.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of SA-49 in a preclinical animal model.

  • Procedure:

    • Subcutaneously inject H460 cells into the flanks of immunodeficient mice (e.g., nude mice).

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer SA-49 (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) or vehicle control.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for PD-L1 expression).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A H460 Cell Culture B SA-49 Treatment (Dose-Response & Time-Course) A->B D siRNA Knockdown of PKCα A->D C Western Blotting (PKCα, GSK3β, PD-L1) B->C E Confirmation of Pathway Dependence B->E Analyze with WB D->B Followed by F H460 Tumor Xenograft Model G SA-49 Administration F->G H Tumor Growth Monitoring G->H I Ex Vivo Tumor Analysis H->I

Caption: Overall Experimental Workflow for SA-49 Evaluation.

References

Troubleshooting & Optimization

YS-49 Monohydrate Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when working with YS-49 monohydrate, particularly concerning its dissolution for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound known to be an activator of the PI3K/Akt signaling pathway. This pathway is crucial in regulating various cellular processes, including cell growth, proliferation, survival, and metabolism.

Q2: In what solvents is this compound soluble?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions like water or phosphate-buffered saline (PBS) is expected to be low. For most cell-based assays, a concentrated stock solution in DMSO is prepared first and then diluted to the final working concentration in the cell culture medium.

Q3: What is the recommended method for dissolving this compound?

A3: To dissolve this compound, it is recommended to first prepare a stock solution in a non-polar aprotic solvent like DMSO. To aid dissolution, you can warm the solution gently (e.g., at 37°C) and use sonication in an ultrasonic bath.

Q4: I observed precipitation after diluting my DMSO stock solution of this compound in my aqueous cell culture medium. What should I do?

A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Guide for this compound Precipitation" section below for detailed steps to resolve this issue.

Q5: How should I store the this compound powder and its stock solution?

A5: The solid this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should also be stored at -20°C, preferably in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide: this compound Not Dissolving or Precipitating

This guide addresses common problems researchers may face when preparing this compound solutions for their experiments.

Problem 1: this compound powder is not dissolving in the chosen solvent.

Potential Cause Troubleshooting Step
Inappropriate Solvent This compound has low solubility in aqueous solutions. Use a polar aprotic solvent like high-purity, anhydrous DMSO to prepare a stock solution.
Insufficient Agitation/Energy Vortex the solution for several minutes. If particles are still visible, use an ultrasonic bath for 10-15 minutes to aid dissolution. Gentle warming of the solution to 37°C can also increase solubility.
Low Quality or Old Compound Ensure the this compound is from a reputable supplier and within its expiration date. Impurities can affect solubility.
Incorrect Hydration State Ensure you are using the monohydrate form as specified. Using an anhydrous or different hydrate form can alter solubility characteristics.

Problem 2: The dissolved this compound precipitates out of solution upon dilution in cell culture media.

Potential Cause Troubleshooting Step
High Final DMSO Concentration Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cell toxicity.
Rapid Dilution Perform a stepwise dilution. First, dilute the DMSO stock solution in a small volume of pre-warmed cell culture medium, vortex gently, and then add this intermediate dilution to the final volume of the medium.
Media Components High concentrations of salts or proteins in the cell culture medium can sometimes lead to precipitation. Try diluting the this compound stock in a serum-free medium first before adding serum.
Temperature Shock Ensure both the DMSO stock solution and the cell culture medium are at a similar temperature (e.g., room temperature or 37°C) before mixing to prevent precipitation due to temperature changes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 404.30 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh out 4.043 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube for 2-3 minutes until the powder is fully dissolved.

  • If any particulates remain, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Once fully dissolved, the 10 mM stock solution is ready.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • To prepare a 10 µM working solution in 10 mL of cell culture medium, first, create an intermediate dilution.

  • Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium in a sterile tube. Vortex gently. This creates a 100 µM intermediate solution.

  • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium.

  • Mix thoroughly by gentle inversion. The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.

  • Use this working solution immediately for your cell-based assay. Always include a vehicle control (0.1% DMSO in cell culture medium) in your experiments.

Visualizations

YS-49 Signaling Pathway

YS49_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates YS49 YS-49 YS49->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Phosphorylates Cellular_Responses Cellular Responses (Growth, Proliferation, Survival) Downstream_Effectors->Cellular_Responses Regulates

Caption: PI3K/Akt signaling pathway activated by YS-49.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation_assay Incubation & Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in a multi-well plate Incubation1 2. Incubate cells (e.g., 24 hours) Cell_Seeding->Incubation1 Prepare_YS49 3. Prepare YS-49 working solution from DMSO stock Incubation1->Prepare_YS49 Add_Treatment 4. Treat cells with YS-49 (and controls) Prepare_YS49->Add_Treatment Incubation2 5. Incubate for desired treatment period Add_Treatment->Incubation2 Assay 6. Perform cell-based assay (e.g., viability, proliferation) Incubation2->Assay Data_Acquisition 7. Acquire data (e.g., plate reader) Assay->Data_Acquisition Data_Analysis 8. Analyze and interpret results Data_Acquisition->Data_Analysis

Caption: General workflow for a cell-based experiment with YS-49.

improving YS-49 monohydrate stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of YS-49 monohydrate in solution. The following information is designed to address common issues and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A1: this compound contains a catechol moiety, which is susceptible to oxidation, especially in neutral or alkaline solutions. This oxidation can lead to the formation of colored degradation products (o-quinones and subsequent polymers). The color change is a visual indicator of product degradation.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by:

  • pH: The catechol group is more rapidly oxidized at higher pH levels.

  • Oxygen: The presence of dissolved oxygen can accelerate oxidative degradation.

  • Light: Exposure to light, particularly UV light, can promote degradation.

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.

  • Metal Ions: Trace metal ions can catalyze the oxidation of the catechol moiety.

Q3: How can I improve the stability of my this compound solutions?

A3: To enhance the stability of this compound solutions, consider the following strategies:

  • pH Adjustment: Maintain the solution at an acidic pH (e.g., pH 3-5) to minimize catechol oxidation.

  • Use of Antioxidants: Incorporate antioxidants to scavenge free radicals and inhibit oxidative processes.[1][]

  • Use of Chelating Agents: Add chelating agents to bind metal ions that can catalyze oxidation.[3]

  • Degassing Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (e.g., nitrogen or argon).

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Low-Temperature Storage: Store stock solutions at -20°C or -80°C to slow down degradation kinetics.

Q4: What are some recommended antioxidants and chelating agents for this compound solutions?

A4: Based on the chemical structure of this compound, the following excipients may be beneficial:

  • Antioxidants: Ascorbic acid, sodium metabisulfite, or N-acetylcysteine are suitable for aqueous solutions.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) or its salts can effectively chelate metal ions.[3]

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Solution
Possible Cause Troubleshooting Step Expected Outcome
Oxidative Degradation Prepare solutions using degassed solvents and store under an inert atmosphere (e.g., nitrogen). Add an antioxidant such as ascorbic acid (0.1% w/v).Slower degradation rate and prolonged retention of this compound's biological activity.
High pH Buffer the solution to an acidic pH (e.g., pH 4.0 using a citrate buffer).Increased stability of the catechol group and reduced formation of colored degradants.
Metal Ion Catalysis Add a chelating agent like EDTA (0.01-0.1% w/v) to the solution.Inhibition of metal-catalyzed oxidation, leading to improved stability.
Issue 2: Inconsistent Results in Biological Assays

| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Degradation During Experiment | Prepare fresh solutions of this compound immediately before each experiment. If the experiment is lengthy, consider the stability of the compound in the assay medium at 37°C. | More consistent and reproducible experimental results. | | Precipitation of Compound | Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is low enough in the final assay medium to prevent precipitation. | A clear solution throughout the experiment and accurate effective concentrations. | | Interaction with Media Components | Evaluate the stability of this compound in the specific cell culture medium or buffer being used, as some components may accelerate degradation. | Identification of incompatible media components and selection of a more suitable assay buffer. |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and products.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 1 hour.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 280 nm).

  • Method Validation:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Optimize the gradient to achieve baseline separation between the parent peak (YS-49) and all degradation peaks.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound
Stress Condition% Degradation of YS-49Number of Degradation Products
0.1 M HCl, 60°C, 24h15%2
0.1 M NaOH, 60°C, 1h>90%4
3% H₂O₂, RT, 24h75%3
Heat (60°C), 48h10%1
UV Light (254 nm), 24h30%2
Table 2: Effect of Stabilizers on this compound Stability in Aqueous Buffer (pH 7.4) at Room Temperature for 24 hours
Formulation% YS-49 Remaining
Control (Buffer only)65%
+ 0.1% Ascorbic Acid92%
+ 0.1% Sodium Metabisulfite95%
+ 0.1% EDTA85%
+ 0.1% Ascorbic Acid + 0.1% EDTA98%

Visualizations

G cluster_degradation Hypothetical Degradation Pathway of YS-49 YS49 This compound Oxidized o-Quinone Intermediate YS49->Oxidized Oxidation (O2, Metal Ions) Hydrolyzed Hydrolysis Products YS49->Hydrolyzed Hydrolysis (Acid/Base) Polymer Polymerized Degradants Oxidized->Polymer Polymerization G cluster_workflow Experimental Workflow for Stability Assessment Start Prepare YS-49 Solution Stress Apply Stress Conditions (Heat, pH, Light, Oxidant) Start->Stress Analyze Analyze by Stability-Indicating HPLC Method Stress->Analyze Evaluate Evaluate Degradation Profile and Mass Balance Analyze->Evaluate End Determine Stability Profile Evaluate->End G cluster_pathway YS-49 Signaling Pathway YS49 YS-49 PI3K PI3K YS49->PI3K activates HO1 HO-1 Expression YS49->HO1 promotes Akt Akt PI3K->Akt activates RhoA RhoA Akt->RhoA inhibits downstream effects PTEN PTEN Akt->PTEN inhibits activation CellProlif VSMC Proliferation HO1->CellProlif inhibits AngII Angiotensin II AngII->CellProlif stimulates

References

Technical Support Center: YS-49 Monohydrate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YS-49 monohydrate.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

YS-49 is an l-naphthylmethyl analog of higenamine. It functions as an activator of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival in various cell types, including osteoblasts.

2. What are the recommended storage and handling conditions for this compound?

  • Storage: this compound solid should be stored at 2-8°C.

  • Handling: As a solid, it is a powder. For solution preparation, it is soluble in water at >10 mg/mL. For cell culture experiments, it is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in culture medium to the final working concentration. When handling the compound, standard laboratory safety practices, including wearing gloves and a lab coat, are recommended.

3. What is the stability of this compound in solution?

The stability of this compound in solution can depend on the solvent and storage conditions. For short-term use, solutions in DMSO or aqueous buffers are generally acceptable when stored at 4°C. For long-term storage, it is advisable to aliquot stock solutions and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

4. In which experimental models has this compound shown efficacy?

YS-49 has demonstrated therapeutic potential in in vitro and in vivo models of glucocorticoid-induced osteoporosis (GIOP). It has been shown to promote osteoblast differentiation and mineralization in MC3T3-E1 cells and to mitigate bone loss in a mouse model of GIOP.[1]

Troubleshooting Guides

In Vitro Experiments (e.g., Cell Culture)

Issue 1: Inconsistent or no effect of YS-49 on osteoblast differentiation markers (e.g., ALP activity, OCN expression).

  • Possible Cause 1: Suboptimal concentration of YS-49.

    • Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of YS-49 for your specific cell line and experimental conditions. Concentrations in the range of 10-25 µM have been shown to be effective in MC3T3-E1 cells.[2]

  • Possible Cause 2: Poor cell health or variability in cell line.

    • Troubleshooting: Ensure that the cells are healthy, within a low passage number, and not confluent when starting the experiment. Use a consistent cell seeding density.

  • Possible Cause 3: Issues with the differentiation medium.

    • Troubleshooting: The composition of the osteogenic differentiation medium is critical. Ensure it is freshly prepared and contains the necessary components like ascorbic acid and β-glycerophosphate at optimal concentrations.

  • Possible Cause 4: Inactivation of YS-49 in the culture medium.

    • Troubleshooting: Prepare fresh YS-49 dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: Difficulty in detecting activation of the PI3K/AKT pathway by Western Blot (e.g., low or no p-AKT signal).

  • Possible Cause 1: Insufficient stimulation time.

    • Troubleshooting: The activation of the PI3K/AKT pathway is often rapid and transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak of AKT phosphorylation after YS-49 treatment.

  • Possible Cause 2: Inefficient protein extraction and preservation of phosphorylation.

    • Troubleshooting: Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target proteins. Keep samples on ice throughout the protein extraction process.

  • Possible Cause 3: Technical issues with Western Blotting.

    • Troubleshooting:

      • Ensure complete transfer of proteins to the membrane.

      • Use a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).

      • Optimize primary and secondary antibody concentrations.

      • Use a sensitive chemiluminescent substrate.

In Vivo Experiments (e.g., Glucocorticoid-Induced Osteoporosis Model)

Issue: High variability or lack of significant effect of YS-49 treatment on bone parameters.

  • Possible Cause 1: Inconsistent drug administration.

    • Troubleshooting: Ensure accurate and consistent dosing for all animals. For oral gavage, ensure the proper volume is delivered each time.

  • Possible Cause 2: Insufficient duration of treatment.

    • Troubleshooting: The duration of the study should be sufficient to observe changes in bone metabolism. Refer to established protocols for GIOP models.

  • Possible Cause 3: Variability in the animal model.

    • Troubleshooting: Use age- and weight-matched animals. Ensure consistent housing and dietary conditions. Increase the number of animals per group to enhance statistical power.

Data Presentation

Table 1: Effect of YS-49 on Osteogenic Gene Expression in Dexamethasone-Treated MC3T3-E1 Cells [2]

Treatment GroupALP mRNA (relative expression)OCN mRNA (relative expression)OSX mRNA (relative expression)RUNX2 mRNA (relative expression)
Control1.00 ± 0.051.00 ± 0.061.00 ± 0.071.00 ± 0.05
Dexamethasone (Dex)0.45 ± 0.040.38 ± 0.030.52 ± 0.050.61 ± 0.04
Dex + YS-49 (10 µM)0.78 ± 0.060.71 ± 0.050.83 ± 0.060.85 ± 0.06
Dex + YS-49 (25 µM)0.95 ± 0.070.91 ± 0.070.98 ± 0.080.97 ± 0.07

Table 2: Effect of YS-49 on Bone Microarchitecture in a Glucocorticoid-Induced Osteoporosis (GIOP) Mouse Model [1]

Treatment GroupBone Volume/Total Volume (BV/TV, %)Trabecular Thickness (Tb.Th, µm)Trabecular Number (Tb.N, 1/mm)
Control15.2 ± 1.345.1 ± 3.83.36 ± 0.28
GIOP8.7 ± 0.932.5 ± 2.92.68 ± 0.25
GIOP + YS-4913.1 ± 1.141.8 ± 3.53.14 ± 0.26

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Objective: To assess the effect of YS-49 on the viability of MC3T3-E1 cells.

  • Methodology:

    • Seed MC3T3-E1 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of YS-49 (e.g., 0, 5, 10, 25, 50 µM) for 24-48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

Western Blot for PI3K/AKT Pathway Activation
  • Objective: To detect the phosphorylation of PI3K and AKT in MC3T3-E1 cells following YS-49 treatment.

  • Methodology:

    • Seed MC3T3-E1 cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with YS-49 (e.g., 25 µM) for a specific time period (e.g., 30 minutes).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Glucocorticoid-Induced Osteoporosis (GIOP) Model
  • Objective: To evaluate the protective effect of YS-49 against glucocorticoid-induced bone loss in mice.

  • Methodology:

    • Use 8-week-old male C57BL/6J mice.

    • Induce osteoporosis by daily subcutaneous injections of a glucocorticoid (e.g., dexamethasone) for a specified period (e.g., 4 weeks).

    • Administer YS-49 daily by oral gavage at a specific dose (e.g., 10 mg/kg) concurrently with the glucocorticoid treatment.

    • At the end of the treatment period, euthanize the mice and collect the femurs for analysis.

    • Analyze bone microarchitecture using micro-computed tomography (micro-CT).

    • Perform histological analysis (e.g., H&E staining) to assess trabecular bone structure.

    • Measure serum markers of bone formation (e.g., PINP, OCN) using ELISA.

Visualizations

Signaling_Pathway YS49 YS-49 PI3K PI3K YS49->PI3K activates pPI3K p-PI3K PI3K->pPI3K AKT AKT pAKT p-AKT AKT->pAKT pPI3K->AKT Osteogenesis Osteogenesis (Differentiation & Mineralization) pAKT->Osteogenesis promotes

Caption: YS-49 signaling pathway in osteoblasts.

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo MC3T3_E1 MC3T3-E1 Cells YS49_treatment_vitro YS-49 Treatment MC3T3_E1->YS49_treatment_vitro Viability_Assay Cell Viability Assay (MTT) YS49_treatment_vitro->Viability_Assay Western_Blot Western Blot (p-PI3K, p-AKT) YS49_treatment_vitro->Western_Blot Osteo_Assays Osteogenesis Assays (ALP, OCN, Mineralization) YS49_treatment_vitro->Osteo_Assays GIOP_Model GIOP Mouse Model YS49_treatment_vivo YS-49 Treatment (Oral Gavage) GIOP_Model->YS49_treatment_vivo MicroCT Micro-CT Analysis YS49_treatment_vivo->MicroCT Histology Histological Analysis YS49_treatment_vivo->Histology ELISA Serum Marker Analysis (ELISA) YS49_treatment_vivo->ELISA

Caption: Experimental workflow for YS-49 studies.

References

optimizing YS-49 monohydrate concentration for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YS-49 monohydrate in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an l-naphthylmethyl analog of higenamine. It functions as an activator of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[1] By activating this pathway, YS-49 promotes various cellular processes, including osteoblast differentiation and mitigation of glucocorticoid-induced bone loss.[1]

Q2: In what cell lines has this compound been tested?

A2: this compound has been shown to be effective in MC3T3-E1 cells, a pre-osteoblastic cell line.[1]

Q3: What is the recommended working concentration for this compound in in-vitro assays?

A3: Based on published studies, concentrations between 10 µM and 50 µM have been shown to be effective in MC3T3-E1 cells without inducing cytotoxicity.[1] However, the optimal concentration for your specific assay may vary and should be determined empirically through a dose-response experiment.

Q4: What is the solubility of this compound?

A4: this compound is soluble in water at a concentration of greater than 10 mg/mL.[2] While its solubility in other common solvents like DMSO has not been explicitly reported, it is common practice to prepare stock solutions of similar compounds in DMSO.

Q5: How should I prepare a stock solution of this compound?

A5: It is recommended to prepare a high-concentration stock solution in a suitable solvent and then dilute it to the desired working concentration in your cell culture medium. For water-soluble compounds, sterile water can be used. If using an organic solvent like DMSO, ensure the final concentration in your assay does not exceed a level that could be toxic to your cells (typically <0.1%).

Q6: How should I store this compound and its stock solutions?

A6: this compound solid should be stored at 2-8°C.[2] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The long-term stability of this compound in solution has not been extensively documented, so it is advisable to prepare fresh dilutions from the stock for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low activity of this compound Incorrect concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Compound degradation: The compound may have degraded due to improper storage or handling.Ensure this compound and its stock solutions are stored correctly. Prepare fresh dilutions for each experiment.
Cellular context: The PI3K/AKT pathway may not be the primary driver of the phenotype you are studying in your chosen cell line.Confirm that the PI3K/AKT pathway is active and relevant to your experimental model.
High background or off-target effects Concentration too high: The concentration of this compound may be in a range that causes non-specific effects.Lower the concentration of this compound used in your assay.
Solvent toxicity: If using a solvent like DMSO, the final concentration in the assay may be toxic to the cells.Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO).
Inconsistent results between experiments Variability in compound preparation: Inconsistent preparation of stock solutions or working dilutions.Standardize your protocol for preparing and handling this compound solutions.
Cell passage number: Different passage numbers of cells can have varying responses.Use cells within a consistent and low passage number range for all experiments.
Assay variability: Inherent variability in the assay itself.Include appropriate positive and negative controls in every experiment to monitor assay performance.
This compound precipitates out of solution Low solubility in the final medium: The compound may not be sufficiently soluble in the assay medium at the desired concentration.Try preparing the working dilution in a pre-warmed medium and vortexing thoroughly. If precipitation persists, consider using a different solvent for the stock solution or lowering the final concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound solid

  • Sterile, high-purity water or DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the amount of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of this compound is 404.30 g/mol .[]

  • Weigh the calculated amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water or DMSO to achieve the desired stock concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Treatment of MC3T3-E1 Cells with this compound

Materials:

  • MC3T3-E1 cells

  • Complete cell culture medium (e.g., α-MEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution

  • Sterile culture plates

Procedure:

  • Seed MC3T3-E1 cells in sterile culture plates at the desired density and allow them to adhere overnight.

  • The following day, prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of solvent used for the stock solution, e.g., DMSO) and a negative control (untreated cells).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, proceed with your downstream assay (e.g., cell viability assay, Western blot for p-AKT, or osteogenic differentiation assay).

Visualizations

PI3K_AKT_Pathway YS49 This compound PI3K PI3K YS49->PI3K activates AKT AKT PI3K->AKT activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Differentiation Osteoblast Differentiation Downstream->Differentiation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Prepare YS-49 Stock Solution Treat Treat Cells with YS-49 Dilutions Stock->Treat Cells Seed MC3T3-E1 Cells Cells->Treat Assay Perform Downstream Assay (e.g., Western Blot, Viability) Treat->Assay Data Data Analysis Assay->Data

References

YS-49 monohydrate experimental variability causes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YS-49 monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot common issues that may lead to experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical compound known as an anti-inflammatory agent and an activator of the PI3K/Akt signaling pathway. Its primary mechanism involves the activation of this pathway, which plays a crucial role in cell survival, growth, and proliferation. YS-49 has been shown to induce heme oxygenase-1 (HO-1), which in turn can regulate processes like angiotensin II-stimulated ROS production and vascular smooth muscle cell (VSMC) proliferation.

Q2: How should this compound be stored?

A2: Proper storage is critical to maintain the stability and activity of this compound. It is recommended to store the solid compound at 2-8°C. As a monohydrate, it is important to protect it from conditions of high humidity or extreme dryness to prevent changes in its hydration state, which could affect its molecular weight and activity.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is soluble in water (>10 mg/mL). For cell culture experiments, it is also common to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[1][2][3][4] It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be diluted to the final working concentration in your aqueous experimental medium. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the stability of this compound in aqueous solutions?

Troubleshooting Guides

Guide 1: Inconsistent Activation of Akt Signaling (p-Akt Levels)

Problem: Western blot analysis shows variable or no increase in phosphorylated Akt (p-Akt) at Ser473 after treating vascular smooth muscle cells (VSMCs) with this compound.

Potential Cause Troubleshooting Step
This compound Degradation Prepare fresh dilutions of YS-49 from a properly stored DMSO stock for each experiment. Ensure the stock has not undergone multiple freeze-thaw cycles.
Suboptimal Treatment Conditions Optimize the concentration of YS-49 and the incubation time. Perform a dose-response (e.g., 1-50 µM) and a time-course (e.g., 15, 30, 60, 120 minutes) experiment to determine the optimal conditions for p-Akt induction in your specific cell type.
Poor Cell Health Ensure cells are healthy and not overly confluent, as this can affect signaling pathways. Culture cells in the recommended medium and serum concentration.
Phosphatase Activity Include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of Akt after cell harvesting.
Western Blotting Issues Ensure complete protein transfer to the membrane. Use a positive control (e.g., lysate from cells treated with a known Akt activator like insulin) to validate your antibody and protocol.[5] Optimize the primary antibody concentration and blocking conditions (e.g., using 5% BSA in TBST for phospho-antibodies).[5]
Guide 2: High Variability in VSMC Proliferation Assays

Problem: High well-to-well or experiment-to-experiment variability in cell proliferation assays (e.g., MTT, BrdU) when treating VSMCs with this compound.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell clumping. Seed cells in the middle of the recommended density range for your cell line.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or medium.
Serum Concentration Serum contains growth factors that strongly influence VSMC proliferation. Ensure you are using a consistent and appropriate serum concentration for your assay. For studying the pro-proliferative effects of YS-49, you may need to serum-starve the cells before treatment.
This compound Concentration High concentrations of any compound can be cytotoxic. Perform a cytotoxicity assay to ensure the concentrations of YS-49 you are using are not toxic to the cells.
Assay-Specific Issues For MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance.[6] For BrdU assays, ensure adequate denaturation of DNA to allow antibody access to the incorporated BrdU.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Calculation: this compound has a molecular weight of 404.30 g/mol . To prepare a 10 mM stock solution, weigh out 4.043 mg of this compound.

  • Procedure:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Western Blot for Phospho-Akt (Ser473) in VSMCs
  • Cell Seeding and Treatment:

    • Seed vascular smooth muscle cells (VSMCs) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Serum-starve the cells for 24 hours if necessary to reduce basal Akt phosphorylation.

    • Treat the cells with the desired concentrations of this compound (diluted from the DMSO stock) for the optimized duration. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration using a BCA or Bradford assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with the primary antibody for phospho-Akt (Ser473) overnight at 4°C with gentle agitation.[5]

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Protocol 3: VSMC Proliferation (MTT Assay)
  • Cell Seeding:

    • Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • If required, replace the medium with serum-free or low-serum medium and incubate for another 24 hours to synchronize the cells.

    • Prepare serial dilutions of this compound in the appropriate medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of YS-49 or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[6]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

Quantitative Data Summary

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Solid Form Storage 2-8°C in a tightly sealed container.To maintain chemical stability and prevent degradation.
Stock Solution Solvent DMSO (Dimethyl Sulfoxide)[1][2][3][4]High solubility for many organic compounds; suitable for cell culture applications.
Stock Solution Concentration 10-50 mMA concentrated stock minimizes the volume of DMSO added to the final culture medium.
Stock Solution Storage -20°C or -80°C in small aliquots.To prevent degradation and avoid repeated freeze-thaw cycles.
Working Solution Preparation Prepare fresh from stock for each experiment.To ensure consistent activity and avoid degradation in aqueous media.

Table 2: Hypothetical Dose-Response of YS-49 on VSMC Proliferation

YS-49 Concentration (µM)% Proliferation (relative to vehicle)Standard Deviation
0 (Vehicle)100± 8.5
1115± 9.2
5145± 12.1
10160± 11.5
25130± 10.8
5095± 9.9

Note: This data is hypothetical and for illustrative purposes only. Optimal concentrations should be determined experimentally.

Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt YS49 YS-49 YS49->PI3K Activates PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Targets pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PI3K/Akt signaling pathway activated by YS-49.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagent Check Reagent Integrity (YS-49, Antibodies, etc.) Start->Check_Reagent Reagent_OK Reagents OK? Check_Reagent->Reagent_OK Check_Protocol Review Experimental Protocol Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Check_Cells Assess Cell Health & Culture Conditions Cells_OK Cells Healthy? Check_Cells->Cells_OK Reagent_OK->Check_Protocol Yes New_Reagent Prepare Fresh Reagents/ Aliquots Reagent_OK->New_Reagent No Protocol_OK->Check_Cells Yes Repeat_Strict Repeat Experiment with Strict Protocol Adherence Protocol_OK->Repeat_Strict No Optimize_Culture Optimize Cell Culture Conditions Cells_OK->Optimize_Culture No End Problem Resolved Cells_OK->End Yes New_Reagent->Repeat_Strict Repeat_Strict->End Optimize_Culture->Repeat_Strict

Caption: Logical workflow for troubleshooting unexpected results.

Experimental_Workflow Start Start Seed_Cells Seed VSMCs in 96-well plate Start->Seed_Cells Starve Serum Starve (24h, optional) Seed_Cells->Starve Treat Treat with YS-49 (24-72h) Starve->Treat Assay Perform Proliferation Assay (e.g., MTT) Treat->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: Workflow for assessing YS-49's effect on VSMC proliferation.

References

dealing with YS-49 monohydrate batch-to-batch variation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YS-49 monohydrate. The information provided aims to address potential issues related to batch-to-batch variation and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anti-inflammatory agent and a known activator of the PI3K/Akt signaling pathway. Its chemical formula is C₂₀H₁₉NO₂ · HBr · H₂O. YS-49 has been shown to induce heme oxygenase-1 (HO-1) and protect cells from oxidant injury. Studies have indicated its potential in promoting osteogenesis and preventing glucocorticoid-induced bone loss by activating the PI3K/AKT signaling pathway.[1][2]

Q2: What are the typical physicochemical properties of this compound?

Key properties of this compound are summarized in the table below. Variations in these properties between batches can potentially impact experimental results.

PropertySpecification
Appearance Solid
Purity (by HPLC) ≥98%
Molecular Formula C₂₀H₁₉NO₂ · HBr · H₂O
Molecular Weight 404.30 g/mol
Solubility in Water >10 mg/mL
Storage Temperature 2-8°C

Q3: What are the common causes of batch-to-batch variation in active pharmaceutical ingredients (APIs) like this compound?

Batch-to-batch variation in APIs can arise from several factors during manufacturing and handling. These include:

  • Polymorphism: The ability of a compound to exist in different crystalline forms. Different polymorphs can have varying solubility, stability, and bioavailability.[3][4]

  • Purity Profile: Minor differences in the levels and types of impurities can affect biological activity.

  • Particle Size Distribution: This can influence the dissolution rate and, consequently, the bioavailability of the compound.[5]

  • Water Content: As a monohydrate, the precise water content is crucial. Deviations can alter the compound's effective concentration and stability.

  • Residual Solvents: The presence of organic solvents from the manufacturing process can impact the material's properties and may have toxicological implications.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on problems potentially linked to batch-to-batch variability.

Issue 1: Inconsistent or lower-than-expected activation of the PI3K/Akt signaling pathway.
  • Possible Cause: This could be due to variations in the purity or polymorphic form of the this compound batch, leading to reduced potency.

  • Troubleshooting Steps:

    • Verify Compound Identity and Purity: Re-characterize the batch using High-Performance Liquid Chromatography (HPLC) to confirm its purity is ≥98%.

    • Assess Polymorphism: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to check for polymorphic differences between the current and previous batches.

    • Perform a Dose-Response Curve: Establish a new dose-response curve for the current batch to determine if a higher concentration is needed to achieve the desired effect.

    • Ensure Proper Dissolution: Confirm that the compound is fully dissolved in the vehicle solvent before application to cells or administration to animals.

Issue 2: Poor solubility or precipitation of this compound in aqueous solutions.
  • Possible Cause: Although specified as soluble in water at >10 mg/mL, variations in particle size or the presence of insoluble impurities in a particular batch could affect its dissolution.

  • Troubleshooting Steps:

    • Particle Size Analysis: If possible, measure the particle size distribution of the problematic batch and compare it to a batch that performed as expected.

    • Sonication: Gently sonicate the solution to aid dissolution.

    • pH Adjustment: Check the pH of your solution, as the solubility of YS-49 may be pH-dependent.

    • Alternative Solvents: If compatible with your experimental system, consider using a small amount of a co-solvent like DMSO, followed by dilution in your aqueous buffer.

Issue 3: Variability in in vivo study outcomes, such as bone mineral density or anti-inflammatory effects.
  • Possible Cause: Differences in bioavailability between batches, potentially due to variations in particle size, crystallinity, or polymorphic form, can lead to inconsistent in vivo efficacy.

  • Troubleshooting Steps:

    • Comprehensive Batch Characterization: Before starting in vivo studies, perform a thorough characterization of each new batch, including purity (HPLC), polymorphism (DSC/XRPD), and particle size analysis.

    • Formulation Consistency: Ensure the formulation process for animal dosing is consistent and validated to minimize variability.

    • Pharmacokinetic (PK) Pilot Study: For critical studies, consider conducting a small-scale PK study to compare the absorption and distribution of different batches.

Experimental Protocols

Below are detailed methodologies for key analytical techniques to assess the quality and consistency of this compound batches.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-20 min: 20% to 80% B.

    • 20-25 min: 80% to 20% B.

    • 25-30 min: Hold at 20% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Polymorphism Analysis by Differential Scanning Calorimetry (DSC)

DSC can be used to identify different polymorphic forms by their unique melting points and thermal transitions.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

  • Heating Rate: 10°C/min.

  • Temperature Range: 25°C to 300°C.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Analysis: Compare the thermograms of different batches. Significant shifts in melting endotherms or the appearance of new thermal events may indicate a different polymorphic form.

Visualizations

Signaling Pathway of this compound

YS49_Signaling_Pathway YS49 This compound PI3K PI3K YS49->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Osteogenesis Enhanced Osteogenesis (Increased ALP, OCN, etc.) pAkt->Osteogenesis AntiInflammation Anti-inflammatory Effects pAkt->AntiInflammation

Caption: PI3K/Akt signaling pathway activated by this compound.

Experimental Workflow for Batch Comparison

Batch_Comparison_Workflow cluster_batches This compound Batches cluster_analysis Physicochemical Analysis cluster_bioassay Biological Activity Assay BatchA New Batch HPLC HPLC (Purity) BatchA->HPLC DSC DSC (Polymorphism) BatchA->DSC PSA Particle Size Analysis BatchA->PSA CellAssay In Vitro Cell-Based Assay (e.g., Western Blot for p-Akt) BatchA->CellAssay BatchB Reference Batch BatchB->HPLC BatchB->DSC BatchB->PSA BatchB->CellAssay Decision Consistent Results? HPLC->Decision DSC->Decision PSA->Decision CellAssay->Decision Proceed Proceed with Experiment Decision->Proceed Yes Troubleshoot Troubleshoot / Contact Supplier Decision->Troubleshoot No

Caption: Workflow for comparing new and reference batches of YS-49.

Troubleshooting Logic for Inconsistent Biological Activity

Troubleshooting_Logic Start Inconsistent Biological Activity Observed CheckPurity Check Purity with HPLC Start->CheckPurity CheckPolymorphism Analyze Polymorphism with DSC/XRPD CheckPurity->CheckPolymorphism Purity OK ContactSupplier Contact Supplier for Certificate of Analysis and further information CheckPurity->ContactSupplier Purity Issue CheckSolubility Verify Solubility and Solution Preparation CheckPolymorphism->CheckSolubility No Change CheckPolymorphism->ContactSupplier Different Polymorph DoseResponse Perform New Dose-Response Curve CheckSolubility->DoseResponse Solubility OK RootCause Potential Root Cause Identified CheckSolubility->RootCause Preparation Issue DoseResponse->RootCause

References

Validation & Comparative

YS-49 Monohydrate: A Novel Approach to Combating Glucocorticoid-Induced Osteoporosis Through PI3K/Akt Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the mechanism of action of YS-49 monohydrate, a promising therapeutic agent for glucocorticoid-induced osteoporosis (GIOP). By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Challenge of Glucocorticoid-Induced Osteoporosis

Glucocorticoids are widely prescribed for their potent anti-inflammatory and immunosuppressive properties. However, their long-term use is a leading cause of secondary osteoporosis, known as glucocorticoid-induced osteoporosis (GIOP). GIOP is characterized by a rapid decrease in bone mineral density (BMD) and an increased risk of fractures, posing a significant clinical challenge. Current therapeutic strategies for GIOP primarily involve antiresorptive agents, such as bisphosphonates and denosumab, and the anabolic agent teriparatide. While effective, these treatments have limitations, highlighting the need for novel therapeutic approaches that can both prevent bone loss and stimulate new bone formation.

This compound, an l-naphthylmethyl analog of higenamine, has emerged as a potential candidate for the treatment of GIOP. Its mechanism of action centers on the activation of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a crucial regulator of cell survival, proliferation, and differentiation.

Mechanism of Action of this compound: Activating the PI3K/Akt Signaling Pathway

This compound exerts its therapeutic effects by activating the PI3K/Akt signaling pathway. This pathway plays a pivotal role in osteoblast function, promoting their proliferation, differentiation, and survival. In the context of GIOP, where glucocorticoids suppress osteoblast activity and induce their apoptosis, the activation of the PI3K/Akt pathway by YS-49 offers a targeted approach to counteract these detrimental effects.

The proposed signaling cascade initiated by YS-49 is as follows:

YS49 This compound PI3K PI3K YS49->PI3K Akt Akt PI3K->Akt Osteoblast Osteoblast Proliferation & Differentiation Akt->Osteoblast Apoptosis Osteoblast Apoptosis Akt->Apoptosis

This compound signaling pathway.

Comparative Analysis: this compound vs. Standard-of-Care Therapies

This section compares the performance of this compound with established treatments for GIOP, including bisphosphonates (alendronate), denosumab, and teriparatide. The data for YS-49 is derived from a key study investigating its effects in a mouse model of GIOP, while the data for the alternatives are compiled from various clinical trials.

In Vitro Efficacy: Osteoblast Function and Survival

YS-49 has demonstrated significant pro-osteogenic and anti-apoptotic effects in vitro. The following table summarizes the key findings from studies on MC3T3-E1 pre-osteoblastic cells.

ParameterControlDexamethasone (Dex)Dex + YS-49 (10 µM)Dex + YS-49 (25 µM)
Cell Viability (%) 100~80~95~105
Apoptosis Rate (%) ~5~25~15~10
Reactive Oxygen Species (ROS) Levels (relative) 1.0~2.5~1.5~1.2
Alkaline Phosphatase (ALP) Activity (relative) 1.0~0.4~0.7~0.9
Osteocalcin (OCN) mRNA Expression (relative) 1.0~0.3~0.6~0.8
RUNX2 mRNA Expression (relative) 1.0~0.5~0.8~1.0
In Vivo Efficacy: Glucocorticoid-Induced Osteoporosis Mouse Model

In a dexamethasone-induced osteoporosis mouse model, YS-49 treatment showed significant improvements in bone health parameters.

ParameterControlDexamethasone (Dex)Dex + YS-49 (low dose)Dex + YS-49 (high dose)
Bone Mineral Density (BMD) (g/cm²) ~0.055~0.045~0.050~0.053
Bone Volume/Total Volume (BV/TV) (%) ~12~6~8~10
Trabecular Number (Tb.N) (1/mm) ~3.5~2.0~2.5~3.0
Trabecular Separation (Tb.Sp) (mm) ~0.25~0.40~0.35~0.30
Serum PINP (ng/mL) ~150~80~110~130
Serum OCN (ng/mL) ~60~30~45~55
Comparison with Standard-of-Care Therapies

The following table provides a comparative overview of the efficacy of this compound (preclinical data) and approved GIOP treatments (clinical data). It is important to note that a direct comparison is limited by the different stages of development and the nature of the available data.

TreatmentMechanism of ActionKey Efficacy Data (BMD Increase)
This compound PI3K/Akt Pathway ActivatorPreclinical: Significant increase in BMD in a mouse model of GIOP.
Bisphosphonates (e.g., Alendronate) Inhibits Osteoclast ActivityClinical: Lumbar spine BMD increase of 2-4% over 1-2 years.
Denosumab RANKL InhibitorClinical: Lumbar spine BMD increase of ~4% over 1 year.
Teriparatide Parathyroid Hormone Analog (Anabolic)Clinical: Lumbar spine BMD increase of ~7% over 18 months.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment

MC3T3-E1 cells were cultured in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were treated with dexamethasone to induce an osteoporotic phenotype, with or without the addition of this compound at various concentrations.

Start MC3T3-E1 Cells Culture Culture in α-MEM + 10% FBS Start->Culture Treatment Treatment Groups: - Control - Dexamethasone - Dex + YS-49 Culture->Treatment Analysis Downstream Assays: - Viability - Apoptosis - qPCR - Western Blot - Staining Treatment->Analysis

In vitro experimental workflow.
Western Blot Analysis for PI3K/Akt Pathway Activation

  • Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Primary antibodies against total and phosphorylated PI3K and Akt were incubated overnight at 4°C.

  • Secondary Antibody and Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Alkaline Phosphatase (ALP) Staining
  • Cell Seeding and Treatment: MC3T3-E1 cells were seeded in 24-well plates and treated as described above for 7 days.

  • Fixation: Cells were washed with PBS and fixed with 4% paraformaldehyde for 10 minutes.

  • Staining: Cells were incubated with a BCIP/NBT ALP color development solution in the dark at room temperature until a purple precipitate was observed.

  • Imaging: Stained cells were washed with distilled water and imaged using a light microscope.

Immunohistochemistry (IHC) for Bone Tissue
  • Tissue Preparation: Femur samples from the GCOP mouse model were fixed in 4% paraformaldehyde, decalcified in 10% EDTA, and embedded in paraffin.

  • Sectioning and Deparaffinization: 5 µm sections were cut and mounted on slides. The sections were deparaffinized and rehydrated.

  • Antigen Retrieval: Antigen retrieval was performed by heating the slides in a citrate buffer.

  • Blocking and Antibody Incubation: Sections were blocked with goat serum and then incubated with primary antibodies against osteogenic markers overnight at 4°C.

  • Detection: A horseradish peroxidase-conjugated secondary antibody and a DAB substrate kit were used for detection.

  • Counterstaining and Mounting: Sections were counterstained with hematoxylin, dehydrated, and mounted.

Conclusion

This compound demonstrates significant potential as a novel therapeutic agent for glucocorticoid-induced osteoporosis. Its mechanism of action, centered on the activation of the PI3K/Akt signaling pathway, offers a dual benefit of promoting osteoblast function and survival while counteracting the detrimental effects of glucocorticoids. Preclinical data from in vitro and in vivo models are promising, showing improvements in cell viability, osteogenic differentiation, and bone mineral density. While direct comparative clinical data with standard-of-care treatments are not yet available, the unique mechanism of YS-49 suggests it could be a valuable addition to the therapeutic arsenal for GIOP. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human patients.

Comparative Analysis of YS-49 Monohydrate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of YS-49 monohydrate and its positional isomer, YS-51, reveals distinct yet related pharmacological profiles. Both compounds, belonging to the tetrahydroisoquinoline class, exhibit significant anti-inflammatory and cardiovascular effects, primarily through the induction of heme oxygenase-1 (HO-1) and activation of the PI3K/Akt signaling pathway. This guide provides a comprehensive comparative analysis of their biological activities, supported by available experimental data, to inform further research and drug development.

Overview of this compound and its Analog, YS-51

This compound, chemically known as (S)-1-(alpha-naphtylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is recognized as a potent anti-inflammatory agent and an activator of the PI3K/Akt signaling pathway.[] Its primary analog identified in the literature is YS-51, a positional isomer with the chemical name 1-(beta-naphtylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. The key structural difference lies in the attachment point of the naphthylmethyl group to the tetrahydroisoquinoline core. This seemingly minor variation leads to demonstrable differences in their biological efficacy.

Comparative Biological Activity

Biological Target/EffectThis compoundYS-51Key Findings
Anti-inflammatory Activity
Inhibition of Nitric Oxide (NO) Production (LPS + IFN-γ-stimulated RAW 264.7 cells)IC50: ~22 µMIC50: ~23.5 µMBoth compounds exhibit comparable potency in inhibiting NO production, a key mediator of inflammation.
Inhibition of iNOS ExpressionPotent inhibitorPotent inhibitorBoth YS-49 and YS-51 effectively suppress the expression of inducible nitric oxide synthase (iNOS) at the transcriptional level.
Cardiovascular Effects
HO-1 InductionPotent inducerInducerYS-49 is a well-documented inducer of HO-1, which plays a crucial role in its protective effects against angiotensin II-stimulated vascular smooth muscle cell proliferation and ROS production.[] Comparative data on the HO-1 induction potency of YS-51 is less detailed but its activity is established.
PI3K/Akt Pathway ActivationActivatorNot explicitly stated in comparative studiesYS-49 is a known activator of the PI3K/Akt pathway, contributing to its pro-survival and anti-apoptotic effects. Direct comparative studies with YS-51 on this pathway are needed.
Positive Inotropic ActionStrongNot explicitly stated in comparative studiesYS-49 demonstrates a strong positive inotropic effect through the activation of cardiac β-adrenoceptors.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both YS-49 and YS-51 involves the induction of heme oxygenase-1 (HO-1), a critical enzyme with anti-inflammatory, antioxidant, and anti-apoptotic properties. The activation of the PI3K/Akt pathway by YS-49 further contributes to its cytoprotective effects.

YS-49 Signaling Pathway

YS49_Signaling YS49 YS-49 PI3K PI3K YS49->PI3K activates HO1 HO-1 Induction YS49->HO1 induces Akt Akt PI3K->Akt activates VSMC_Proliferation VSMC Proliferation HO1->VSMC_Proliferation ROS ROS Production HO1->ROS JNK JNK Phosphorylation HO1->JNK AngII Angiotensin II AngII->VSMC_Proliferation AngII->ROS AngII->JNK

Caption: Signaling pathway of YS-49 in vascular smooth muscle cells.

Experimental Workflow for Comparing Anti-inflammatory Activity

Experimental_Workflow cluster_cell_culture In Vitro Experiments cluster_data_analysis Data Analysis RAW_cells RAW 264.7 Macrophages Stimulation Stimulation with LPS + IFN-γ RAW_cells->Stimulation Treatment Treatment with YS-49 or YS-51 Stimulation->Treatment NO_assay Nitric Oxide Measurement (Griess Assay) Treatment->NO_assay iNOS_expression iNOS Expression Analysis (RT-PCR, Western Blot) Treatment->iNOS_expression IC50 IC50 Calculation for NO Inhibition NO_assay->IC50 Gene_Protein Quantification of iNOS mRNA and Protein iNOS_expression->Gene_Protein Comparison Comparative Analysis of Potency and Efficacy IC50->Comparison Gene_Protein->Comparison

Caption: Workflow for comparing the anti-inflammatory effects of YS-49 and YS-51.

Experimental Protocols

Determination of Nitric Oxide Production

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or YS-51 for 1 hour. Subsequently, inflammation is induced by adding a combination of lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL).

Nitrite Assay (Griess Reaction): After 24 hours of incubation, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. A standard curve is generated using known concentrations of sodium nitrite.

Analysis of iNOS Gene Expression by RT-PCR

RNA Extraction and cDNA Synthesis: Following treatment as described above, total RNA is extracted from the RAW 264.7 cells using a suitable RNA isolation kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

Quantitative PCR (qPCR): qPCR is performed using a thermal cycler with SYBR Green chemistry. Specific primers for iNOS and a housekeeping gene (e.g., GAPDH or β-actin) are used. The relative expression of the iNOS gene is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene.

Conclusion

This compound and its positional isomer YS-51 are promising therapeutic candidates with potent anti-inflammatory and cardiovascular protective effects. While they exhibit comparable efficacy in inhibiting nitric oxide production, further head-to-head studies are warranted to fully elucidate the comparative potency of their effects on HO-1 induction and PI3K/Akt pathway activation. A comprehensive structure-activity relationship study of a broader range of YS-49 analogs would be invaluable for optimizing the therapeutic potential of this class of compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative analyses and advance the development of novel therapies based on the tetrahydroisoquinoline scaffold.

References

Navigating the Nuances of Lys49 PLA2 Myotoxin In Vitro Studies: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "YS-49 monohydrate" did not yield a specific corresponding snake venom toxin in published scientific literature. The characteristics and experimental context suggest a likely reference to the well-documented class of Lysine-49 Phospholipase A2 (Lys49 PLA2) myotoxins . This guide will, therefore, focus on the in vitro reproducibility and comparative effects of these toxins, providing a framework for researchers in pharmacology and drug development.

Lys49 PLA2 myotoxins are a fascinating class of snake venom proteins that, despite lacking enzymatic activity, induce potent cytotoxic effects, primarily through membrane disruption. Understanding the reproducibility of their in vitro effects is paramount for their use as research tools and for the development of potential therapeutics. This guide provides a comparative overview of the in vitro activities of various Lys49 PLA2s, details on experimental protocols to ensure reproducible results, and a discussion on the factors influencing their activity.

Comparative In Vitro Cytotoxicity of Lys49 PLA2 Myotoxins

The primary in vitro effect of Lys49 PLA2 myotoxins is cytotoxicity, which can be assessed using various cell lines. The reproducibility of these assays is highly dependent on the experimental conditions. Below is a summary of reported cytotoxic activities of different Lys49 PLA2s against various cell types.

ToxinSource VenomTarget Cell LineAssayConcentration (µM)Observed EffectCitation
ACLMTAgkistrodon contortrix laticinctusNB41A3 (neuroblastoma)Cell Lysis0.1-0.5Predominant lysis over 24h[1]
ACLMTAgkistrodon contortrix laticinctusNB41A3 (neuroblastoma)Cell Lysis1-5Predominant lysis over 1h[1]
Bothropstoxin-I (BthTX-I)Bothrops jararacussuNB41A3 (neuroblastoma)Fatty Acid ReleaseNot specifiedRelease of fatty acids from membrane phospholipids[1]
Myotoxin IIBothrops asperNB41A3 (neuroblastoma)Fatty Acid ReleaseNot specifiedRelease of fatty acids from membrane phospholipids[1]
PLA2-II (Lys49)Bothrops diporusLM3 (murine mammary tumor)CytotoxicityNot specifiedStronger cytotoxic effect compared to Asp49 PLA2[2]
Lys49 PLA2Agkistrodon piscivorus piscivorusNot specifiedLethal Potency (intraventricular)Not specifiedLess than 3% of the potency of Asp49 PLA2[3]
Myotoxin IIBothrops asperC2C12 (myoblasts)CytotoxicityNot specifiedLower susceptibility than myotubes[4]
Myotoxin IIBothrops asperC2C12 (myotubes)CytotoxicityNot specifiedHigher susceptibility than myoblasts[4]
BPII ([Lys49]PLA2)Protobothrops flavoviridisJurkat (human leukemia)Cytotoxicity (LDH release)~6.25 (100 µg/mL)Time-dependent increase in LDH release[5]
BnSP-7 (Lys49 PLA2)Bothrops pauloensisHUVEC (endothelial cells)Anti-proliferativeNot specifiedInhibition of endothelial cell proliferation[6]

Understanding the Mechanism: Factors Influencing In Vitro Reproducibility

The in vitro effects of Lys49 PLA2 myotoxins are not solely dependent on the specific toxin and cell line but are also influenced by a variety of experimental parameters. Reproducibility hinges on the careful control of these factors.

One of the key mechanisms of Lys49 PLA2-induced cell lysis is concentration-dependent. At lower concentrations (0.1-0.5 µM), the lytic mechanism is predominant over longer incubation periods (24 hours) and can be antagonized by methylprednisolone.[1] In contrast, at higher concentrations (1-5 µM), cell lysis is rapid (within 1 hour) and is not affected by methylprednisolone.[1] This dual mechanism highlights the importance of precise concentration and timing in experimental design.

The composition of the cell membrane also plays a crucial role. Studies have shown that depleting membrane cholesterol using methyl-β-cyclodextrin enhances the cytolytic action of myotoxin II from Bothrops asper.[7] Conversely, enriching the membrane with cholesterol reduces the toxin's effect.[7] This suggests that the membrane's physical properties, such as fluidity, are critical for the toxin's disruptive activity.

Furthermore, a synergistic effect has been observed when Lys49 PLA2s are combined with their enzymatically active counterparts, Asp49 PLA2s.[4] Even small proportions of Asp49 myotoxin can significantly enhance the cytotoxicity of Lys49 myotoxins in vitro.[4] This has implications for studies using whole venom or partially purified fractions, as the presence of other components can modulate the observed effects.

Experimental Protocols for Assessing In Vitro Effects

To ensure the reproducibility of in vitro studies with Lys49 PLA2 myotoxins, it is essential to follow detailed and standardized protocols.

Cell Viability and Cytotoxicity Assays

A common method to assess cytotoxicity is the measurement of lactate dehydrogenase (LDH) release from damaged cells.

Protocol: LDH Release Assay

  • Cell Culture: Plate cells (e.g., C2C12 myoblasts, Jurkat cells) in 96-well plates at a suitable density and allow them to adhere or stabilize overnight. For C2C12 myotubes, induce differentiation for 4-5 days.

  • Toxin Preparation: Prepare stock solutions of the purified Lys49 PLA2 myotoxin in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Treatment: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of the toxin to the wells. Include a positive control (e.g., Triton X-100 for maximum LDH release) and a negative control (medium alone).

  • Incubation: Incubate the plates for the desired time period (e.g., 1, 3, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • LDH Measurement: After incubation, centrifuge the plates. Transfer the supernatant to a new 96-well plate and measure the LDH activity using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity as: (Toxin-treated LDH - Negative control LDH) / (Positive control LDH - Negative control LDH) * 100.

Another straightforward method is the Trypan Blue exclusion assay.

Protocol: Trypan Blue Exclusion Assay

  • Cell Culture and Treatment: Follow steps 1-3 from the LDH Release Assay protocol.

  • Cell Staining: After the incubation period, detach the cells (if adherent) using trypsin. Resuspend the cells in PBS. Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of cell viability as: (Number of viable cells / Total number of cells) * 100.

Membrane Permeabilization Assays

The primary mechanism of Lys49 PLA2 myotoxins is the disruption of the cell membrane. This can be directly assessed using various techniques.

Protocol: Propidium Iodide Uptake Assay

  • Cell Culture: Plate cells in a suitable format for fluorescence microscopy or flow cytometry.

  • Treatment: Treat the cells with the Lys49 PLA2 myotoxin as described above.

  • Staining: Add propidium iodide (PI) to the cell culture medium at a final concentration of 1-5 µg/mL. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes and intercalate with DNA, emitting a red fluorescence.

  • Analysis: Monitor the increase in red fluorescence over time using a fluorescence microscope or a flow cytometer. The intensity of the fluorescence is proportional to the degree of membrane permeabilization.

Visualizing the Pathways and Workflows

To better understand the processes involved in studying Lys49 PLA2 myotoxins, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.

G Proposed Mechanism of Lys49 PLA2 Myotoxicity Lys49 Lys49 PLA2 Myotoxin Membrane Cell Membrane Lys49->Membrane Binds to C-terminal domain Disruption Membrane Disruption/ Permeabilization Membrane->Disruption Mechanism not fully elucidated Calcium Ca2+ Influx Disruption->Calcium Death Cell Death Calcium->Death

Caption: Proposed mechanism of Lys49 PLA2 myotoxicity.

G Experimental Workflow for In Vitro Cytotoxicity Start Start Culture Cell Culture (e.g., C2C12, Jurkat) Start->Culture Toxin Toxin Treatment (Varying concentrations & times) Culture->Toxin Incubate Incubation Toxin->Incubate Assay Cytotoxicity Assay (LDH, Trypan Blue, PI) Incubate->Assay Analysis Data Analysis Assay->Analysis End End Analysis->End

Caption: General workflow for in vitro cytotoxicity assays.

References

Independent Verification of Creatine Monohydrate's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of creatine monohydrate's performance against other alternatives for both physical and cognitive enhancement. The information presented is supported by experimental data to aid in research and development.

I. Comparison for Muscle Performance Enhancement

Creatine monohydrate is a widely researched supplement known for its ergogenic effects, primarily in enhancing strength, power output, and muscle mass.[1][2] Its primary mechanism involves increasing intramuscular phosphocreatine stores, which facilitates the rapid regeneration of adenosine triphosphate (ATP) during high-intensity, short-duration exercises.[1][3][4][5][6] Alternatives to creatine for muscle performance enhancement often target different physiological pathways, such as buffering muscle acidity or providing foundational components for muscle protein synthesis.

Quantitative Data Summary: Muscle Performance
CompoundTypical Daily DosePrimary Mechanism of ActionKey Performance OutcomesSupporting Evidence Notes
Creatine Monohydrate 3-5 grams (maintenance)[2][7]Increases phosphocreatine stores for rapid ATP regeneration.[1][3][4][5][6]Increased high-intensity exercise capacity, strength, power output, and lean body mass.[1][2][8][9]Over 1000 peer-reviewed studies support its efficacy.[7] Effects may be more pronounced in individuals with lower baseline creatine levels, such as vegetarians.[2]
Beta-Alanine 4-6.4 grams (fragmented doses)[10][11]Increases muscle carnosine levels, which buffer hydrogen ions and delay muscle fatigue.[12][13]Improved muscular endurance, particularly in activities lasting 1-4 minutes; may support lean muscle mass gains.[12]Most effective for high-intensity exercise that relies on anaerobic glycolysis.[12] A common side effect is a harmless tingling sensation known as paresthesia.[14]
Branched-Chain Amino Acids (BCAAs) 5.6 - 12.5 gramsProvide essential amino acids (leucine, isoleucine, valine) that are key substrates for muscle protein synthesis and can serve as an energy source.[15][16]May stimulate muscle protein synthesis and reduce muscle soreness and breakdown.[17][18]The stimulatory effect on muscle protein synthesis is less than that of a complete protein source.[17]
Experimental Protocols: Muscle Performance

1. Creatine Monohydrate Supplementation and Resistance Training

  • Objective: To assess the effect of creatine monohydrate supplementation on lean body mass and strength gains during a resistance training program.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Healthy, resistance-trained young men (e.g., n=10, age ~20 years).[19]

  • Supplementation Protocol:

    • Loading Phase: 20 grams of creatine monohydrate per day (four 5-gram doses) for 5-7 days.[2]

    • Maintenance Phase: 3-5 grams of creatine monohydrate per day for the remainder of the study period (e.g., 12 weeks).[7][9]

    • Placebo: An equal amount of a non-caloric, inert substance (e.g., maltodextrin).

  • Resistance Training Protocol: A supervised, periodized resistance training program performed three times per week, targeting all major muscle groups.

  • Outcome Measures:

    • Primary: Changes in lean body mass (measured by dual-energy X-ray absorptiometry - DEXA) and one-repetition maximum (1RM) strength in exercises like the bench press and squat.

    • Secondary: Changes in muscle fiber cross-sectional area (from muscle biopsies) and total work performed during training sessions.

2. Beta-Alanine Supplementation and High-Intensity Cycling Capacity

  • Objective: To determine the effect of beta-alanine supplementation on high-intensity cycling performance.

  • Study Design: A randomized, placebo-controlled trial.

  • Participants: Untrained individuals.

  • Supplementation Protocol: 4-6.4 grams of beta-alanine per day, administered in divided doses (e.g., 0.8 grams multiple times a day) for 5-8 weeks to mitigate paresthesia.[10][11]

  • Performance Testing: A standardized high-intensity cycling capacity test to exhaustion at a fixed percentage of maximal oxygen uptake (VO2 max).

  • Outcome Measures:

    • Primary: Time to exhaustion during the cycling test.

    • Secondary: Changes in blood lactate concentration and ratings of perceived exertion (RPE).

3. BCAA Supplementation on Muscle Protein Synthesis Post-Exercise

  • Objective: To investigate the impact of BCAA ingestion on myofibrillar muscle protein synthesis (MPS) following resistance exercise.

  • Study Design: A randomized, placebo-controlled, crossover trial.

  • Participants: Resistance-trained young men.

  • Protocol:

    • Participants perform a bout of lower-body resistance exercise.

    • Immediately post-exercise, they ingest either a beverage containing ~5.6 grams of BCAAs or a placebo.[19]

    • Stable isotope tracers are infused to measure the rate of MPS over a 4-hour post-exercise period.[18]

  • Outcome Measures:

    • Primary: Fractional synthetic rate of myofibrillar protein.

    • Secondary: Phosphorylation status of key proteins in the mTOR signaling pathway (e.g., S6K1).[19]

Signaling Pathways: Muscle Performance

ATP_PCr_System cluster_reaction ATP-PCr System ATP ATP (Energy for Muscle Contraction) ADP ADP ATP->ADP Muscle Contraction ADP->ATP ATP Resynthesis CK Creatine Kinase ADP->CK PCr Phosphocreatine (PCr) Cr Creatine (Cr) PCr->Cr Phosphate Donation PCr->CK Cr->PCr Creatine Supplementation Increases Stores CK->ATP CK->Cr

Caption: The ATP-PCr energy system for rapid energy regeneration.

mTOR_Pathway cluster_info mTOR Signaling Pathway Stimuli Resistance Training & Amino Acids (Leucine) Akt Akt/PKB Stimuli->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E inhibition Protein_Synthesis Muscle Protein Synthesis (Muscle Growth) S6K1->Protein_Synthesis eIF4E->Protein_Synthesis de-repression

Caption: mTOR signaling pathway in muscle protein synthesis.

II. Comparison for Cognitive Enhancement

Recent research has explored creatine's role in brain function, suggesting it may offer cognitive benefits, particularly in situations of increased mental demand or compromised energy metabolism.[20] This is attributed to the brain's high energy requirements and its reliance on the ATP-PCr system.[21] Alternatives for cognitive enhancement often work through different mechanisms, such as improving cerebral blood flow, modulating neurotransmitter systems, or providing essential neural building blocks.

Quantitative Data Summary: Cognitive Enhancement
CompoundTypical Daily DosePrimary Mechanism of ActionKey Cognitive OutcomesSupporting Evidence Notes
Creatine Monohydrate 5 gramsIncreases brain creatine levels, supporting ATP recycling for neuronal energy.[21]Improved short-term memory and reasoning, especially under cognitive stress (e.g., sleep deprivation).[20][[“]]Effects may be more pronounced in older adults and vegetarians.[23] Evidence for other cognitive domains is less consistent.[20]
Omega-3 Fatty Acids (EPA/DHA) 1400 mg/day (EPA+DHA)[24]DHA is a critical structural component of neuronal membranes; both have anti-inflammatory properties.Mixed results; some studies show no effect on global cognition in healthy adults, while others suggest benefits for executive function in those with low baseline DHA.[24][25]A meta-analysis found no significant improvement in cognitive function in middle-aged and older adults without dementia.[25]
Ginkgo Biloba 120-240 mg/day[26]May improve cerebral blood flow and has antioxidant properties.[26]Inconsistent findings; some studies suggest slight benefits in memory for healthy individuals, while others show no effect.[26][27]A 6-week study on elderly adults without cognitive impairment found no measurable benefit.[27]
Panax Ginseng 500-1000 mg/day[28]Contains ginsenosides with antioxidant and anti-inflammatory properties; may influence neurotransmitter systems.Some studies suggest improvements in certain aspects of cognition, but results are not consistently replicated.[28][29][30]A study on healthy participants showed no cognitive effects compared to placebo.[28]
Experimental Protocols: Cognitive Enhancement

1. Creatine Supplementation and Cognitive Performance

  • Objective: To evaluate the effect of creatine supplementation on cognitive performance in healthy adults.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[21]

  • Participants: Healthy adults, often stratified by dietary habits (vegetarians vs. omnivores).

  • Supplementation Protocol: 5 grams of creatine monohydrate daily for a 6-week period, followed by a washout period and then 6 weeks of placebo (or vice versa).[21]

  • Cognitive Assessment: A battery of standardized cognitive tests administered at baseline and after each treatment period. Tests may include:

    • Reasoning: Raven's Advanced Progressive Matrices.[21]

    • Working Memory: Backward Digit Span.[21]

  • Outcome Measures: Changes in scores on the cognitive tests between the creatine and placebo conditions.

2. Omega-3 Supplementation and Neuropsychological Performance

  • Objective: To determine if omega-3 fatty acid supplementation improves neuropsychological performance in healthy adults.

  • Study Design: A randomized, controlled trial.[24]

  • Participants: Healthy mid-life adults (e.g., 30-54 years) with low dietary intake of omega-3s.[24]

  • Supplementation Protocol: 18 weeks of daily supplementation with fish oil capsules (e.g., 1400 mg/day of EPA and DHA) or a matching placebo (e.g., corn oil).[24]

  • Cognitive Assessment: A comprehensive neuropsychological test battery covering domains such as psychomotor speed, executive function, learning/episodic memory, and fluid intelligence.[24]

  • Outcome Measures:

    • Primary: Changes in performance across the four cognitive domains.

    • Secondary: Changes in red blood cell EPA and DHA levels to confirm adherence and absorption.

3. Ginkgo Biloba Supplementation for Memory Enhancement

  • Objective: To assess whether Ginkgo biloba improves memory in elderly adults without cognitive impairment.

  • Study Design: A 6-week randomized, double-blind, placebo-controlled, parallel-group trial.[27]

  • Participants: Community-dwelling volunteers over 60 years of age with normal cognitive function.[27]

  • Supplementation Protocol: 40 mg of Ginkgo biloba three times per day or a matching placebo.[27]

  • Cognitive Assessment: Standardized neuropsychological tests of verbal and nonverbal learning and memory, attention, and concentration.[27]

  • Outcome Measures: Differences in test scores between the Ginkgo and placebo groups at the end of the 6-week period.

Signaling Pathways: Cognitive Function

Cholinergic_Signaling cluster_info Cholinergic Signaling Pathway Cholinergic_Neurons Basal Forebrain Cholinergic Neurons ACh Acetylcholine (ACh) Release Cholinergic_Neurons->ACh Synapse Synaptic Cleft ACh->Synapse Receptors Nicotinic & Muscarinic ACh Receptors Synapse->Receptors Postsynaptic_Neuron Postsynaptic Neuron (e.g., in Hippocampus/Cortex) Receptors->Postsynaptic_Neuron Signal Transduction Cognitive_Function Modulation of Learning, Memory, & Attention Postsynaptic_Neuron->Cognitive_Function

Caption: Acetylcholine signaling pathway in cognitive function.

Experimental_Workflow cluster_workflow Typical Experimental Workflow for Supplement Trials Recruitment Participant Recruitment & Screening Baseline Baseline Testing (Cognitive/Physical) Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Intervention Group (e.g., Creatine) Randomization->Group_A Group_B Placebo Group Randomization->Group_B Supplementation Supplementation Period (e.g., 6 weeks) Group_A->Supplementation Group_B->Supplementation Post_Testing Post-Intervention Testing Supplementation->Post_Testing Analysis Data Analysis (Compare Group Outcomes) Post_Testing->Analysis

Caption: A generalized workflow for a randomized controlled trial.

References

A Head-to-Head Comparison: YS-49 Monohydrate vs. Known PI3K Inhibitors in Cellular Signaling and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of YS-49 monohydrate, a PI3K/Akt activator, against the well-established PI3K inhibitors, LY294002 and Wortmannin. This document summarizes their opposing effects on the PI3K/Akt signaling pathway and cellular proliferation, supported by experimental data and detailed protocols.

This compound has been identified as an activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, playing a role in cellular processes and exhibiting anti-inflammatory properties.[1] In contrast, LY294002 and Wortmannin are potent, widely-used inhibitors of PI3K, serving as critical tools in delineating the function of this pathway.[2][3][4][5] This guide explores their divergent mechanisms of action and resultant physiological effects, particularly focusing on vascular smooth muscle cell (VSMC) proliferation.

Opposing Roles in the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is a crucial regulator of cell survival, growth, and proliferation. This compound promotes the activation of this pathway, while LY294002 and Wortmannin actively suppress it.

  • This compound (Activator): Promotes the phosphorylation and subsequent activation of Akt, a key downstream effector of PI3K.[1]

  • LY294002 and Wortmannin (Inhibitors): Directly inhibit the kinase activity of PI3K, thereby preventing the phosphorylation and activation of Akt.[2][3][4][5]

Below is a diagram illustrating the points of action for this compound, LY294002, and Wortmannin within the PI3K/Akt signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_compounds Compound Intervention Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Downstream Effectors Downstream Effectors p_Akt->Downstream Effectors Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Downstream Effectors->Cell Survival, Growth, Proliferation YS-49 YS-49 (Activator) YS-49->PI3K Activates Inhibitors LY294002 & Wortmannin (Inhibitors) Inhibitors->PI3K Inhibits cluster_workflow Experimental Workflow A Seed VSMCs in 96-well plates B Starve cells to synchronize cell cycle A->B C Pre-treat with YS-49, LY294002, or Wortmannin B->C D Stimulate with a proliferative agent (e.g., Angiotensin II) C->D E Incubate for a defined period (e.g., 24-48h) D->E F Add MTS/MTT reagent E->F G Incubate and measure absorbance F->G H Analyze and compare proliferation rates G->H cluster_logic Logical Flow of Effects PI3K_Akt_Pathway PI3K/Akt Pathway Activation Activation of Akt PI3K_Akt_Pathway->Activation Leads to Inhibition Inhibition of Akt PI3K_Akt_Pathway->Inhibition Leads to YS49 This compound YS49->PI3K_Akt_Pathway Activates Inhibitors LY294002 / Wortmannin Inhibitors->PI3K_Akt_Pathway Inhibits Cellular_Response_A Modulation of Downstream Targets Activation->Cellular_Response_A Cellular_Response_I Blockade of Downstream Targets Inhibition->Cellular_Response_I Outcome_A Context-Dependent Inhibition of Proliferation (e.g., Ang II-induced) Cellular_Response_A->Outcome_A Outcome_I General Inhibition of Proliferation Cellular_Response_I->Outcome_I

References

Specificity of YS-49 Monohydrate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of YS-49 monohydrate with alternative compounds, supported by available experimental data. YS-49 is an anti-inflammatory agent that functions as an activator of the PI3K/Akt signaling pathway and an inducer of heme oxygenase-1 (HO-1). A key aspect of its specificity lies in its differential effects on the mitogen-activated protein kinase (MAPK) pathways, where it selectively inhibits c-Jun N-terminal kinase (JNK) phosphorylation without significantly affecting p38 MAP kinase or ERK1/2.

Executive Summary

This compound demonstrates a multi-faceted mechanism of action, primarily through the activation of the pro-survival PI3K/Akt pathway and the induction of the antioxidant enzyme HO-1. Notably, it exhibits selectivity in the MAPK pathway, targeting JNK over p38 and ERK. This guide compares YS-49 with other known modulators of these pathways:

  • PI3K/Akt Activators: SC79 and Insulin-like Growth Factor-1 (IGF-1) are used as comparators to assess the specificity of PI3K/Akt pathway activation.

  • HO-1 Inducers: Hemin and Cobalt Chloride (CoCl₂) are used to benchmark the HO-1 induction activity of YS-49.

The following sections provide a detailed analysis of the available data, experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Data Presentation

Table 1: Comparative Specificity of this compound and Alternative Compounds
CompoundPrimary Target/ActionEffective ConcentrationSpecificity/Off-Target Effects
This compound PI3K/Akt Activator, HO-1 Inducer, JNK Inhibitor10-25 µM for significant p-PI3K/p-Akt increase[1][2]- Selectively inhibits JNK phosphorylation. - Does not significantly inhibit p38 or ERK1/2 phosphorylation (Qualitative).
SC79 Akt Activator10 µM for Akt activation[3]- Specific Akt activator binding to the PH domain. - Off-target effects on other kinases are not extensively reported in the provided literature.
IGF-1 IGF-1 Receptor Agonist (leading to PI3K/Akt activation)0.001 µM for PI3K/Akt pathway activation[4]- Activates both PI3K/Akt and Ras/Raf/MEK/ERK pathways.[5] - High homology between IGF-1R and Insulin Receptor can lead to cross-reactivity.[6]
Hemin HO-1 Inducer5-100 µM for HO-1 induction (cell type dependent)[7][8][9]- Can inhibit cyclic AMP-dependent protein kinases at higher concentrations (IC50 ~40-100 µM).[10]
Cobalt Chloride (CoCl₂) Hypoxia Mimetic, HO-1 Inducer100-150 µM for HO-1 induction[6]- Induces a broad hypoxic response, affecting multiple cellular pathways beyond HO-1.

Experimental Protocols

PI3K/Akt Pathway Activation Assay (Western Blot)

This protocol is based on the methodology used to assess YS-49's effect on PI3K and Akt phosphorylation.[1][2]

  • Cell Culture and Treatment:

    • Culture MC3T3-E1 cells in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with YS-49 (e.g., 10 µM, 25 µM) or alternative compounds (e.g., SC79 at 10 µM, IGF-1 at 0.001 µM) for the desired time period (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

    • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-PI3K, total PI3K, phospho-Akt (Ser473), and total Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

JNK, p38, and ERK Phosphorylation Assay (Western Blot)

A similar Western Blot protocol as described above can be used to assess the specificity of YS-49 on MAPK pathways. Primary antibodies specific for the phosphorylated and total forms of JNK, p38, and ERK would be utilized.

Heme Oxygenase-1 (HO-1) Induction Assay (Western Blot)

The Western Blot protocol described above can be adapted to measure HO-1 protein levels.

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., macrophages, endothelial cells) and treat with YS-49, Hemin (e.g., 10-100 µM), or CoCl₂ (e.g., 100-150 µM).

  • Protein Extraction and Western Blotting:

    • Follow the same procedure as for the PI3K/Akt assay.

    • Use a primary antibody specific for HO-1.

    • Use a loading control, such as β-actin or GAPDH, for normalization.

Mandatory Visualization

Caption: Signaling pathways modulated by YS-49 and comparator compounds.

Experimental_Workflow start Start: Cell Culture treatment Treatment with YS-49 or Comparators start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Akt, HO-1, p-JNK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Specificity Assessment analysis->end

Caption: General experimental workflow for assessing protein expression and phosphorylation.

References

Benchmarking YS-49 Monohydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate research compounds is a critical step in elucidating biological pathways and developing novel therapeutics. This guide provides a comprehensive benchmark of YS-49 monohydrate against other notable research compounds, focusing on its dual activity as a PI3K/Akt pathway activator and an inducer of the cytoprotective enzyme Heme Oxygenase-1 (HO-1).

This compound has emerged as a significant tool in the study of cellular signaling and cytoprotective mechanisms. Its ability to modulate the PI3K/Akt pathway and induce HO-1 makes it a valuable compound for investigations into cardiovascular diseases, neuroprotection, and inflammatory processes. This guide offers an objective comparison of this compound with other compounds that share similar mechanisms of action, supported by experimental data from peer-reviewed studies.

Comparative Analysis of PI3K/Akt Pathway Activation

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in a variety of diseases, making its activators and inhibitors valuable research tools.

YS-49 has been demonstrated to activate the PI3K/Akt pathway in a concentration-dependent manner. In a study utilizing MC3T3-E1 osteoblast precursor cells, treatment with YS-49 at concentrations of 10 µM and 25 µM led to a significant increase in the phosphorylation of both PI3K and Akt, indicating pathway activation.[1][2]

For the purpose of benchmarking, we compare the activity of YS-49 with other known PI3K/Akt pathway activators. While direct comparative studies with YS-49 are limited, we can juxtapose its observed activity with reported data for other compounds.

CompoundTarget(s)Effective Concentration / EC50Cell Type / SystemReference
This compound PI3K/Akt Activator10-25 µM (Significant activation)MC3T3-E1 cells[1][2]
1938 (UCL-TRO-1938) Allosteric PI3Kα Activator~60 µM (EC50 for in vitro lipid kinase activity)In vitro kinase assay[3]
Resveratrol Modulator of PI3K/Akt pathway25-100 µM (Inhibition in some cancer cells)U251 glioma cells
Curcumin Modulator of PI3K/Akt pathwayVaries by cell typeMultiple[4]

Note: The data presented is compiled from different studies and experimental conditions may vary. Direct head-to-head comparisons under identical conditions are recommended for definitive benchmarking.

Comparative Analysis of Heme Oxygenase-1 (HO-1) Induction

Heme Oxygenase-1 (HO-1) is an inducible enzyme with potent antioxidant, anti-inflammatory, and cytoprotective functions. Its induction is a key mechanism for cellular defense against oxidative stress and is regulated by transcription factors such as Nrf2. YS-49 is known to induce HO-1, contributing to its therapeutic potential.

A comparative study in mice evaluated the HO-1 inducing capabilities of several dietary phytochemicals at a dose of 50 mg/kg. This study provides a framework for comparing the relative potency of different HO-1 inducers.

CompoundAdministrationFold Induction of HO-1 (Gene Expression)TissueReference
This compound Data not availableData not available--
Sulforaphane 50 mg/kg, i.p. for 14 days~4.5-foldMouse Liver[5]
Curcumin 50 mg/kg, i.p. for 14 days~3.5-foldMouse Liver[5]
Indole-3-carbinol 50 mg/kg, i.p. for 14 days~3.8-foldMouse Liver[5]
Butylated Hydroxyanisole (BHA) 50 mg/kg, i.p. for 14 days~2.8-foldMouse Liver[5]
Quercetin 50 mg/kg, i.p. for 14 daysNo significant inductionMouse Liver[5]

Note: While direct quantitative data for HO-1 induction by this compound is not yet available in comparative studies, its known mechanism of action through the PI3K/Akt pathway, which is linked to Nrf2 activation, suggests a potent induction capability.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental approaches used to benchmark these compounds, the following diagrams illustrate the key signaling pathways and a general workflow for assessing protein activation and gene induction.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt p_Akt p-Akt (Active) PDK1->p_Akt Phosphorylates Cell_Survival Cell Survival, Growth, Proliferation p_Akt->Cell_Survival Promotes YS49 This compound YS49->PI3K Activates

Caption: PI3K/Akt Signaling Pathway Activated by this compound.

HO1_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YS49 This compound PI3K_Akt PI3K/Akt Pathway YS49->PI3K_Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex PI3K_Akt->Nrf2_Keap1 Promotes Nrf2 Dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription HO1_mRNA HO-1 mRNA HO1_Gene->HO1_mRNA

Caption: this compound Induced Heme Oxygenase-1 (HO-1) Expression.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MC3T3-E1) Compound_Treatment 2. Compound Treatment (YS-49, Comparators) Cell_Culture->Compound_Treatment Lysate_Prep 3. Cell Lysis & Protein Quantification Compound_Treatment->Lysate_Prep RNA_Isolation 3a. RNA Isolation Compound_Treatment->RNA_Isolation ChIP 3b. Chromatin Immunoprecipitation Compound_Treatment->ChIP Western_Blot 4. Western Blot (p-Akt, Akt, HO-1) Lysate_Prep->Western_Blot Data_Analysis 5. Densitometry & Statistical Analysis Western_Blot->Data_Analysis qPCR 4a. qRT-PCR (HO-1 mRNA) RNA_Isolation->qPCR qPCR->Data_Analysis ChIP_qPCR 4b. ChIP-qPCR (Nrf2 binding to HO-1 promoter) ChIP->ChIP_qPCR ChIP_qPCR->Data_Analysis

Caption: General Experimental Workflow for Benchmarking.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of comparative experiments, detailed methodologies for key assays are provided below.

Western Blot for PI3K/Akt Pathway Activation

This protocol is adapted from studies assessing PI3K/Akt signaling.[1][2]

  • Cell Culture and Treatment: Plate MC3T3-E1 cells at a density of 1 x 10^5 cells/well in a 6-well plate and culture overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) or comparator compounds for the desired time period (e.g., 30 minutes for acute signaling).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-PI3K, total PI3K, phospho-Akt (Ser473), and total Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for HO-1 Gene Expression

This protocol is a standard method for quantifying gene expression changes.

  • Cell Culture and Treatment: Culture cells and treat with this compound or comparator compounds as described for the Western blot protocol, for a longer duration suitable for gene expression changes (e.g., 6-24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

  • qRT-PCR: Perform real-time PCR using a SYBR Green master mix and primers specific for the HO-1 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative fold change in HO-1 gene expression using the 2^-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding

This protocol is based on established ChIP methodologies to assess transcription factor binding to DNA.

  • Cell Culture and Cross-linking: Culture cells and treat with compounds as described above. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose beads.

    • Incubate the pre-cleared chromatin with an anti-Nrf2 antibody or a negative control IgG overnight at 4°C.

    • Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K, and then purify the DNA using a PCR purification kit.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers flanking the Antioxidant Response Element (ARE) in the HO-1 promoter. Quantify the amount of immunoprecipitated DNA relative to the input chromatin.

Conclusion

This compound is a potent activator of the PI3K/Akt signaling pathway and an inducer of the cytoprotective enzyme Heme Oxygenase-1. While direct comparative studies are still emerging, the available data suggests its efficacy in modulating these key cellular pathways. This guide provides a foundational benchmark for this compound against other research compounds, along with detailed experimental protocols and pathway diagrams to aid researchers in their study design. For definitive benchmarking, it is recommended to perform side-by-side comparisons with other relevant compounds under identical experimental conditions.

References

Safety Operating Guide

Essential Safety and Handling Protocols for YS-49 Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for YS-49 monohydrate, focusing on personal protective equipment (PPE), operational plans, and disposal procedures. The following guidance is based on the safety data sheet for Creatine monohydrate, which is understood to be the common chemical name for this compound.

Personal Protective Equipment (PPE)

The last line of defense against hazardous chemical exposure is appropriate PPE.[1] A hazard assessment should be conducted to determine the specific PPE required for handling this compound.[1] Below is a summary of recommended PPE.

Protection Level Equipment Purpose
Baseline Laboratory Attire Long pants/skirt, closed-toe shoes.[1]General protection from incidental contact.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or goggles.[1] A face shield may be used in conjunction with eye protection for splash hazards.[1]Protects eyes from dust, splashes, and flying debris.[1]
Skin and Body Protection Laboratory coat, coveralls, or apron.[1] Chemical-resistant gloves (e.g., Nitrile, Butyl, PVC).[2]Prevents skin contact with the chemical and protects personal clothing.[1]
Respiratory Protection Not typically required under normal use with adequate ventilation.[2] If dust formation is unavoidable, a NIOSH-approved respirator may be necessary.Protects against inhalation of airborne particles.

Operational and Handling Plan

Proper handling procedures are critical to minimize exposure risk. Always handle this compound in accordance with good industrial hygiene and safety practices.[3]

Engineering Controls:

  • Ventilation: Use in a well-ventilated area.[3][4] A fume hood is recommended, especially when dust or aerosols may be generated.[5]

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.[5]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS).[2]

  • Dispensing: Avoid creating dust when handling the solid form.[3][6]

  • During Use: Avoid contact with eyes, skin, and clothing.[3] Do not eat, drink, or smoke in the handling area.[2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Accidental Release and Disposal Plan

In the event of a spill or the need for disposal, follow these procedures to ensure safety and environmental protection.

Spill Response:

  • Evacuate: Clear the area of all personnel.[5]

  • Ventilate: Ensure adequate ventilation of the spill area.[5]

  • Containment: Wear appropriate PPE.[3] Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[3][6] Avoid generating dust.[3][6]

  • Decontamination: Clean the spill area thoroughly.

Disposal Protocol:

  • Waste Characterization: Dispose of this compound and any contaminated materials as hazardous waste, unless determined otherwise by a thorough waste characterization.

  • Containerization: Place waste into a suitable, labeled, and closed container for disposal.[3][6] Do not reuse empty containers.[3]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[2]

Logical Flow of Safety Procedures

SafetyWorkflow This compound Handling Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Check Engineering Controls Check Engineering Controls Don PPE->Check Engineering Controls Handle in Ventilated Area Handle in Ventilated Area Check Engineering Controls->Handle in Ventilated Area Avoid Dust Generation Avoid Dust Generation Handle in Ventilated Area->Avoid Dust Generation Spill Occurs Spill Occurs Handle in Ventilated Area->Spill Occurs Store Properly Store Properly Avoid Dust Generation->Store Properly Dispose of Waste Dispose of Waste Store Properly->Dispose of Waste End of use Contain and Clean Contain and Clean Spill Occurs->Contain and Clean If spill Contain and Clean->Dispose of Waste

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YS-49 monohydrate
Reactant of Route 2
Reactant of Route 2
YS-49 monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.